Fengabine
Descripción
Propiedades
IUPAC Name |
2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIFVFRIOKQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024641 | |
| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80018-06-0 | |
| Record name | Fengabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80018-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fengabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fengabine's Enigmatic Path: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengabine (SL 79.229) is a novel antidepressant agent that emerged from research in the late 1980s. Clinical trials demonstrated its efficacy, comparable to tricyclic antidepressants, but with a more rapid onset of action and a favorable side effect profile, notably lacking in sedative effects.[1][2] Its unique mechanism of action, however, sets it apart from classical antidepressants. While this compound exhibits a clear GABAergic profile, it does not interact directly with GABA receptors, suggesting a more nuanced and indirect pathway of action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available preclinical data, outlining key experimental protocols, and visualizing the proposed pathways.
Core Mechanism: An Indirect GABAergic Action
The primary hypothesis surrounding this compound's mechanism of action centers on its indirect enhancement of GABAergic neurotransmission. This is strongly supported by evidence that its antidepressant effects in animal models are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[1] However, extensive in vitro studies have confirmed that this compound does not bind to GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[2][3] This lack of direct interaction points towards a novel mechanism that modulates the GABA system upstream of the receptor itself.
Quantitative Data Summary: Receptor Binding and Enzyme Inhibition
| Target | This compound Interaction | Quantitative Data | Reference |
| GABAA Receptor | No direct binding | Inactive up to 50-100 µM in [3H]GABA binding assays. | |
| GABAB Receptor | No direct binding | Inactive up to 50-100 µM in [3H]GABA binding assays. | |
| GABA Transaminase (GABA-T) | No inhibition of activity | Not specified in available abstracts. | |
| Monoamine Uptake | No inhibition | Not specified in available abstracts. | |
| Monoamine Oxidase (MAO) | No inhibition | Not specified in available abstracts. |
Noradrenergic System Involvement
In addition to its indirect GABAergic effects, this compound has been shown to influence the noradrenergic system. Acute administration in rats accelerates the turnover rate of norepinephrine (B1679862) in various brain regions, including the hypothalamus, septum, and spinal cord. This effect is achieved without inhibiting norepinephrine uptake, suggesting an influence on norepinephrine synthesis or release. This modulation of the noradrenergic system may contribute to its antidepressant profile.
Quantitative Data Summary: Norepinephrine Turnover
Detailed quantitative data on the percentage increase in norepinephrine turnover is not available in the reviewed literature. However, the effect was consistently observed across multiple experimental paradigms.
| Parameter | Effect of this compound | Brain Regions Affected | Reference |
| Norepinephrine Turnover Rate | Accelerated | Hypothalamus, Septum, Spinal Cord |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the workflows of the key behavioral experiments used to characterize its antidepressant and GABAergic properties.
Caption: Proposed indirect GABAergic mechanism of this compound.
Caption: Experimental workflows for key animal models.
Experimental Protocols
The antidepressant and GABAergic properties of this compound were primarily established using two key animal models: the olfactory bulbectomy model and the learned helplessness model.
Olfactory Bulbectomy Model in Rats
This model is based on the observation that the surgical removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are analogous to symptoms of depression in humans. Chronic, but not acute, administration of antidepressants reverses these changes.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgery:
-
Animals are anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).
-
The rat is placed in a stereotaxic apparatus.
-
A burr hole is drilled through the skull over each olfactory bulb.
-
The olfactory bulbs are removed by suction aspiration.
-
The burr holes are filled with hemostatic sponge, and the incision is sutured.
-
Sham-operated control animals undergo the same procedure without the removal of the bulbs.
-
-
Post-operative Care: Animals are allowed a recovery period of at least two weeks to allow for the development of the behavioral deficits.
-
Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 14-21 days) via intraperitoneal injection or oral gavage.
-
Behavioral Testing:
-
Open Field Test: A common behavioral endpoint is the assessment of hyperactivity in a novel, open-field arena. The number of line crossings or time spent in the center of the arena is recorded. Olfactory bulbectomized rats typically exhibit hyperactivity, which is reversed by chronic antidepressant treatment.
-
-
Bicuculline Reversal: To confirm the GABAergic mechanism, a separate cohort of this compound-treated, olfactory bulbectomized rats can be challenged with an acute injection of bicuculline prior to behavioral testing. A reversal of the antidepressant-like effects of this compound by bicuculline provides evidence for a GABAergic-mediated action.
Learned Helplessness Model in Rats
This model is based on the principle that exposure to uncontrollable and inescapable stress leads to a state of "helplessness," where the animal fails to learn to escape a subsequent aversive but escapable stimulus. This is considered to be an animal model of depression as the behavioral deficit is reversed by chronic antidepressant treatment.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Helplessness:
-
Animals are placed in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration over a 1-hour session).
-
Control animals are placed in the same chamber for the same duration but do not receive shocks.
-
-
Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 5-7 days) following the helplessness induction.
-
Escape Testing:
-
24 to 48 hours after the final drug administration, animals are placed in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock delivered through the grid floor.
-
The animal can escape the shock by moving to the other compartment.
-
The number of failures to escape is recorded over a series of trials (e.g., 30 trials).
-
-
Data Analysis: A significant reduction in the number of escape failures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.
-
Bicuculline Reversal: Similar to the olfactory bulbectomy model, the GABAergic nature of this compound's effect can be confirmed by demonstrating that acute administration of bicuculline reverses the reduction in escape failures produced by this compound.
Conclusion
The mechanism of action of this compound remains an intriguing area of psychopharmacology. The available evidence strongly points to an indirect GABAergic mechanism, where the drug enhances GABAergic neurotransmission without directly interacting with GABA receptors or key metabolic enzymes. This is complemented by a distinct effect on the noradrenergic system, characterized by an accelerated turnover of norepinephrine. The reversal of its antidepressant effects by the GABAA antagonist bicuculline is the cornerstone of its GABAergic classification.
The lack of a precisely identified molecular target for this compound presents a significant knowledge gap and a compelling avenue for future research. Identifying this target would not only elucidate the complete mechanism of this unique antidepressant but could also pave the way for the development of a new class of therapeutics for depressive disorders with a novel modulatory approach to the GABA system. Further studies employing modern techniques such as chemoproteomics and high-throughput screening could be instrumental in unraveling the enigma of this compound's molecular interactions.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine: A Technical Guide to its Chemical Structure, Properties, and GABAergic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Fengabine is chemically known as (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one. Its structure is characterized by a substituted cyclohexadienone ring linked to a butylamino and a chlorophenyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one |
| Synonyms | SL-79,229 |
| CAS Number | 80018-06-0 |
| Molecular Formula | C₁₇H₁₇Cl₂NO |
| Molecular Weight | 322.23 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| SMILES | ClC1=CC=C(C=C1)/C(=N\CCCC)/C2=CC(Cl)=CC=C2 |
Synthesis
Pharmacological Properties and Mechanism of Action
This compound exhibits antidepressant effects with a faster onset of action and a more favorable side-effect profile compared to traditional tricyclic antidepressants. A key characteristic of this compound is its indirect GABAergic activity.
Evidence for GABAergic Mechanism
The primary evidence for this compound's GABAergic mechanism stems from preclinical studies where its antidepressant-like effects in animal models were reversed by the GABA-A receptor antagonist, bicuculline. This suggests that while this compound does not directly bind to the GABA-A receptor, its therapeutic actions are dependent on a functional GABA-A receptor system.
Proposed Signaling Pathway
The exact molecular targets of this compound remain unknown. It is hypothesized that this compound may act on upstream or downstream elements of the GABAergic signaling cascade, ultimately leading to an enhancement of GABAergic neurotransmission. This could involve modulation of GABA synthesis, release, or the activity of other proteins that interact with the GABA-A receptor complex.
Caption: Proposed mechanism of action for this compound within the GABAergic synapse.
Experimental Protocols
This compound's antidepressant potential has been evaluated in several well-established preclinical models of depression.
Learned Helplessness Model in Rats
This model induces a depressive-like state in rats by exposing them to inescapable and unpredictable stress.
Methodology:
-
Induction Phase: Rats are subjected to a series of inescapable foot shocks in a shuttle box apparatus. A control group is typically exposed to the same shocks but has the ability to escape.
-
Testing Phase: 24 hours after the induction phase, rats are placed back in the shuttle box and subjected to escapable shocks. The latency to escape is measured.
-
Drug Administration: this compound or a vehicle control is administered to the "helpless" rats (those that fail to learn to escape) prior to the testing phase.
-
Endpoint: A significant reduction in escape latency in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
Caption: Experimental workflow for the learned helplessness model.
Olfactory Bulbectomized (OBX) Rat Model
Bilateral removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes that are reversed by chronic, but not acute, administration of antidepressant drugs.
Methodology:
-
Surgery: Rats undergo bilateral olfactory bulbectomy or a sham surgery.
-
Recovery: A post-operative recovery period of approximately two weeks is allowed.
-
Drug Administration: Chronic administration of this compound or vehicle is initiated.
-
Behavioral Testing: Following the treatment period, rats are subjected to behavioral tests, such as the open field test to assess hyperactivity, a characteristic of OBX rats.
-
Endpoint: Reversal of the OBX-induced hyperactivity in the this compound-treated group is indicative of antidepressant efficacy.
Analytical Methodology
A sensitive and specific method for the determination of this compound and its metabolites in plasma has been developed using capillary gas chromatography with electron-capture detection.
Methodology:
-
Sample Preparation: Plasma samples are buffered, and this compound and its metabolites are extracted using a liquid-liquid extraction procedure.
-
Derivatization: The extracted compounds are derivatized to enhance their volatility and detectability.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
Detection: An electron-capture detector is used for the sensitive quantification of the analytes.
Clinical Studies
Clinical trials have shown that this compound has an efficacy comparable to that of tricyclic antidepressants in the treatment of depression. Notably, it was reported to have a more rapid onset of action and fewer side effects, particularly sedative and anticholinergic effects.
Table 2: Summary of Key Findings from Preclinical and Clinical Studies
| Study Type | Model/Population | Key Findings |
| Preclinical | Learned Helplessness (Rat) | This compound reverses the escape deficit, an effect blocked by bicuculline. |
| Preclinical | Olfactory Bulbectomy (Rat) | Chronic this compound administration reverses the behavioral deficits. |
| Pharmacology | In vitro/In vivo (Rat) | Does not directly bind to GABA-A or GABA-B receptors; does not inhibit GABA transaminase. Affects noradrenergic and serotonergic systems, but does not inhibit monoamine uptake or monoamine oxidase. |
| Clinical Trials | Patients with Depression | Efficacy comparable to tricyclic antidepressants. Faster onset of action. Fewer sedative and anticholinergic side effects. |
Conclusion
This compound represents a unique approach to antidepressant therapy through its indirect modulation of the GABAergic system. While it was never marketed, the study of this compound provides valuable insights into the role of GABA in depression and highlights the potential for developing novel antidepressants with distinct mechanisms of action. Further research to elucidate its precise molecular targets could pave the way for a new generation of GABAergic-based therapies for mood disorders.
Fengabine: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants (TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was never marketed.[1] This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its preclinical and clinical pharmacology, mechanism of action, and available quantitative data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
This compound was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS). While the specific details of the initial screening and lead optimization process are not extensively documented in publicly available literature, it emerged as a promising antidepressant candidate from a series of novel benzylidene derivatives.
Synthesis:
A detailed, step-by-step synthetic route for this compound is not publicly available in the reviewed literature.
Preclinical Pharmacology
This compound demonstrated a profile of antidepressant-like activity in various established animal models.[2]
Table 1: Summary of this compound Preclinical Efficacy
| Model | Species | Dose Range (i.p.) | Observed Effect | Reference |
| Learned Helplessness | Rat | 25-50 mg/kg | Antagonized the escape deficit.[2] | Lloyd KG, et al. (1987) |
| Olfactory Bulbectomy | Rat | Not specified | Reversed the passive avoidance deficit.[2] | Lloyd KG, et al. (1987) |
| Paradoxical Sleep | Rat | Not specified | Decreased paradoxical sleep.[2] | Lloyd KG, et al. (1987) |
| 5-HTP-induced Head Twitches | Not specified | Not specified | Antagonized head twitches. | Lloyd KG, et al. (1987) |
| Reserpine-induced Ptosis | Not specified | Not specified | Weakly reversed ptosis. | Lloyd KG, et al. (1987) |
Experimental Protocols
Learned Helplessness in Rats:
-
Objective: To assess the ability of a compound to reverse the behavioral deficits induced by exposure to inescapable stress.
-
Methodology:
-
Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle box.
-
Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to escapable shocks. The latency to escape to the other side of the box is measured. "Helpless" animals exhibit a significant increase in escape latency.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the testing phase.
-
Endpoint: A significant reduction in the escape latency in the drug-treated group compared to the vehicle-treated group indicates antidepressant-like activity.
-
Olfactory Bulbectomy in Rats:
-
Objective: To evaluate antidepressant-like activity in a model of depression characterized by behavioral hyperactivity and cognitive deficits.
-
Methodology:
-
Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve as controls.
-
Recovery: Animals are allowed to recover for a period of several weeks, during which they develop characteristic behavioral changes.
-
Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a brightly lit platform and have the option to step down into a dark compartment where they receive a mild foot shock.
-
Drug Administration: this compound or vehicle is administered chronically during the post-operative period.
-
Endpoint: The latency to step down into the dark compartment is measured. A longer step-down latency in the drug-treated bulbectomized group, compared to the vehicle-treated bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like effects.
-
Mechanism of Action
This compound's mechanism of action is unique and not fully elucidated. It is characterized as a GABAergic agent, yet it does not directly interact with GABA receptors.
In Vitro Pharmacology
Binding Profile: this compound's binding affinity for a wide range of neurotransmitter receptors, transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the uptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase.
Note: Specific quantitative binding data (Ki or IC50 values) are not available in the reviewed literature.
Proposed Signaling Pathway
The antidepressant effects of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement of GABA-A receptor signaling. Furthermore, studies have shown that this compound accelerates the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the noradrenergic system.
The exact molecular target of this compound remains unknown. The available evidence suggests that this compound acts at an unknown upstream target, which in turn modulates noradrenergic pathways, leading to an indirect enhancement of GABAergic neurotransmission.
Caption: Proposed indirect GABAergic mechanism of this compound.
Pharmacokinetics
A capillary gas chromatographic method for the determination of this compound and its metabolites in plasma was developed and applied to pharmacokinetic studies. The detection limit for this compound was reported to be lower than 1 ng/ml.
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance, volume of distribution, and major metabolites) for both preclinical species and humans are not available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would contain this information.
Clinical Development
An overview of six double-blind clinical trials comparing this compound to TCAs (clomipramine, amitriptyline, and imipramine) in the treatment of depression has been published.
Table 2: Summary of this compound Clinical Trials vs. TCAs
| Parameter | This compound | Tricyclic Antidepressants (TCAs) |
| Total Patients | 194 | 204 |
| Patient Population | 284 Major Depression, 114 Minor Depression (Total across both arms) | 284 Major Depression, 114 Minor Depression (Total across both arms) |
| Dosage Range | 600 - 2400 mg/day | 50 - 200 mg/day |
| Treatment Duration | 4 weeks | 4 weeks |
| Primary Efficacy Measure | Hamilton Depression Rating Scale (HAM-D) | Hamilton Depression Rating Scale (HAM-D) |
Clinical Efficacy
Overall, no significant differences in mean HAM-D scores were observed between the this compound and TCA treatment groups at any assessment period. However, a trend was noted where TCAs performed slightly better in patients with major depression, while this compound showed a slight advantage in those with minor depression. In terms of clinical improvement as rated by physicians, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.
Note: Specific mean HAM-D scores and standard deviations are not provided in the overview publication.
Safety and Tolerability
This compound was generally well-tolerated and notably lacked sedative effects. Anticholinergic side effects were significantly more frequent in the TCA group. However, alterations in gamma-glutamyl transferase (GGT) were more common in the this compound group (30.4% vs. 10.5%), which was suggested to be due to enzymatic induction. An increase in cholesterol values was also observed more frequently in patients receiving this compound.
Experimental Protocols
Double-Blind, Randomized Controlled Trials:
-
Objective: To compare the efficacy and safety of this compound with standard-of-care TCAs in patients with depression.
-
Methodology:
-
Patient Selection: Adult patients (male and female) diagnosed with major or minor depression according to DSM-III criteria were enrolled.
-
Randomization: Patients were randomly assigned to receive either this compound or a TCA in a double-blind manner.
-
Dosing: Doses were titrated within the specified ranges based on clinical response and tolerability.
-
Efficacy Assessment: The primary outcome measure was the change in the total score on the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week treatment period.
-
Safety Assessment: Adverse events were recorded throughout the study. Laboratory parameters, including GGT and cholesterol, were monitored.
-
Statistical Analysis: Appropriate statistical methods were used to compare the changes in HAM-D scores and the incidence of adverse events between the two treatment groups.
-
Summary and Conclusion
This compound was a novel antidepressant candidate with a unique, albeit not fully understood, indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more favorable side effect profile, particularly concerning sedation and anticholinergic effects. Despite these promising attributes, the development of this compound did not proceed to market for reasons that are not publicly documented. The available data suggest that further investigation into compounds with a similar mechanism of action could be a viable strategy for the development of novel antidepressants.
Caption: this compound Drug Development Workflow.
References
- 1. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine's Enigmatic GABAergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fengabine (SL-79229) is a novel antidepressant agent whose clinical and preclinical effects strongly suggest a mechanism of action involving the enhancement of GABAergic neurotransmission. Despite this, the precise molecular target and mechanism remain elusive. This technical guide synthesizes the available scientific literature to provide an in-depth exploration of this compound's GABAergic activity, presenting the key experimental findings, outlining the methodologies employed in its initial characterization, and visualizing the current understanding of its proposed signaling pathways. While this compound demonstrated clinical efficacy comparable to tricyclic antidepressants with a more favorable side effect profile, it was never marketed, and research into its unique mechanism appears to have waned.[1][2][3] This document serves as a comprehensive resource for researchers interested in GABAergic modulation and the historical context of antidepressant drug development.
Introduction to this compound's GABAergic Profile
This compound is a benzylidene derivative that exhibited both antidepressant and anticonvulsant properties in preclinical models.[1][4] A key finding that pointed towards a GABAergic mechanism was the observation that the GABAA receptor antagonist, bicuculline (B1666979), could reverse this compound's therapeutic effects in animal models of depression, such as the olfactory bulbectomy and learned helplessness models. This suggests that this compound's activity is dependent on a functional GABAA receptor system. However, extensive in vitro studies have consistently shown that this compound does not act as a direct agonist at GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T). This has led to the hypothesis that this compound acts through an indirect mechanism to potentiate GABAergic neurotransmission.
Quantitative Data Summary
The publicly available literature on this compound is limited, particularly concerning detailed quantitative data from in vitro and in vivo studies. The following tables summarize the key findings from the primary research articles.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Species | Tissue | Concentration | Result | Reference |
| GABAA Receptor | [3H]GABA Binding | Rat | Brain | Up to 100 µM | Inactive | |
| GABAB Receptor | [3H]GABA Binding | Rat | Brain | Up to 100 µM | Inactive | |
| GABA Transaminase | Enzyme Activity Assay | Mouse | Brain | Up to 100 µM | Inactive |
Table 2: In Vivo Pharmacological Activity
| Model | Species | Effect | Antagonist | Result of Antagonism | Reference |
| Olfactory Bulbectomy | Rat | Reversal of passive avoidance deficit | Bicuculline | Reversal of this compound's effect | |
| Learned Helplessness | Rat | Antagonism of escape deficit | Bicuculline | Reversal of this compound's effect |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not available in the abstracts of the primary literature. However, based on the descriptions, the following methodologies were employed:
In Vitro Radioligand Binding Assays
-
Objective: To determine if this compound directly binds to GABAA or GABAB receptors.
-
Methodology Outline:
-
Tissue Preparation: Whole brains from rats were homogenized and centrifuged to prepare synaptic membrane fractions.
-
Incubation: The membrane preparations were incubated with a radiolabeled ligand ([3H]GABA) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Analysis: The ability of this compound to displace the radioligand from the receptors was assessed to determine its binding affinity. The reported "inactive" result indicates that this compound did not significantly displace [3H]GABA at concentrations up to 100 µM.
-
GABA Transaminase (GABA-T) Activity Assay
-
Objective: To assess whether this compound inhibits the activity of the GABA-degrading enzyme, GABA-T.
-
Methodology Outline:
-
Enzyme Source: Homogenates of mouse brain tissue were used as a source of GABA-T.
-
Reaction: The enzyme preparation was incubated with GABA and a co-substrate in the presence of various concentrations of this compound.
-
Product Measurement: The rate of GABA degradation or the formation of a product was measured, likely using a spectrophotometric or fluorometric method.
-
Analysis: The inhibitory potency of this compound on GABA-T activity was determined. The "inactive" result indicates that this compound did not significantly inhibit the enzyme's activity at concentrations up to 100 µM.
-
Animal Models of Depression
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Methodologies:
-
Olfactory Bulbectomy in Rats: This model involves the surgical removal of the olfactory bulbs, which leads to behavioral changes analogous to depressive symptoms. The ability of this compound to reverse the deficit in a passive avoidance task was assessed.
-
Learned Helplessness in Rats: This model exposes rats to inescapable stress, leading to a state of helplessness where they fail to escape subsequent avoidable stressors. The efficacy of this compound in antagonizing this escape deficit was measured.
-
Antagonist Studies
-
Objective: To determine if the effects of this compound are mediated by the GABAA receptor.
-
Methodology Outline:
-
Animals were pre-treated with the selective GABAA receptor antagonist, bicuculline.
-
This compound was then administered, and its effects in the respective animal models (olfactory bulbectomy or learned helplessness) were evaluated.
-
The reversal of this compound's effects by bicuculline indicated that the therapeutic action of this compound is dependent on GABAA receptor signaling.
-
Visualizing the GABAergic Activity of this compound
Proposed Signaling Pathway
The exact molecular mechanism of this compound remains to be elucidated. The available evidence suggests an indirect potentiation of GABAA receptor function. The following diagram illustrates this proposed, yet unconfirmed, pathway.
Caption: Proposed indirect mechanism of this compound's GABAergic activity.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the logical flow of the in vitro experiments conducted to characterize this compound's interaction with the GABA system.
Caption: Logical workflow of in vitro experiments on this compound.
Experimental Workflow for In Vivo Characterization
This diagram illustrates the workflow for the in vivo studies that established the GABAergic nature of this compound's antidepressant-like effects.
Caption: Workflow of in vivo studies on this compound's GABAergic action.
Discussion and Future Directions
The existing data on this compound present a compelling yet incomplete picture. The clear reversal of its behavioral effects by a GABAA antagonist firmly places its mechanism within the GABAergic system. However, the lack of direct interaction with known GABAergic targets such as receptors and metabolic enzymes suggests a novel mechanism of action.
Several hypotheses could be explored to elucidate this compound's mechanism:
-
Modulation of GABA Synthesis or Release: this compound could potentially enhance the synthesis of GABA or promote its release from presynaptic terminals.
-
Inhibition of GABA Transporters (GATs): While no data is available, it is plausible that this compound could inhibit one of the GABA transporters (GAT-1, GAT-2, GAT-3, or BGT-1), leading to increased synaptic GABA concentrations.
-
Allosteric Modulation at a Novel Site: this compound might act as a positive allosteric modulator at a previously uncharacterized site on the GABAA receptor complex.
-
Interaction with Glial Cells: this compound could influence GABAergic transmission through actions on surrounding glial cells, which play a crucial role in GABA uptake and metabolism.
To investigate these possibilities, modern drug discovery and neuropharmacology techniques could be employed:
-
High-throughput screening against a panel of receptors, transporters, and enzymes involved in GABAergic neurotransmission.
-
Electrophysiological studies (e.g., patch-clamp) to examine the effects of this compound on GABA-evoked currents in cultured neurons or brain slices.
-
In vivo microdialysis to measure extracellular GABA levels in specific brain regions following this compound administration.
-
Cryo-electron microscopy (Cryo-EM) to investigate potential binding sites on the GABAA receptor complex.
Conclusion
This compound represents an intriguing case of a potentially effective antidepressant with a unique, yet unconfirmed, GABAergic mechanism of action. The available data strongly support an indirect potentiation of GABAA receptor function. This technical guide has consolidated the foundational research on this compound, highlighting the key experiments that defined its pharmacological profile. While significant gaps in our understanding remain, the story of this compound underscores the potential for novel mechanisms of GABAergic modulation in the treatment of mood disorders. Further investigation into its molecular target could provide valuable insights for the development of a new generation of antidepressant therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The gabaergic hypothesis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine: An In-depth Analysis of its Interaction with the GABAergic System
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct GABA Receptor Binding Affinity
The primary evidence against fengabine as a direct GABA receptor agonist stems from radioligand binding assays. Seminal studies have demonstrated a lack of direct interaction with both major subtypes of GABA receptors.
Quantitative Data on Receptor Binding
The following table summarizes the findings from in vitro binding studies. It is important to note that specific IC50 or Ki values are often not reported in the available literature, but rather a lack of activity up to a certain concentration is stated.
| Target Receptor | Radioligand | Test System | This compound Concentration | Result | Reference |
| GABA-A | [³H]GABA | Rat brain membranes | Up to 100 µM | No significant displacement | [1] |
| GABA-B | [³H]GABA | Rat brain membranes | Up to 100 µM | No significant displacement | [1] |
Table 1: Summary of this compound's In Vitro Binding Affinity for GABA Receptors
Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors
While the exact, detailed protocol from the original 1987 studies is not fully available in the public domain, a generalized methodology for such an assay is as follows. This protocol is based on standard practices for GABA receptor binding assays.
Objective: To determine the ability of this compound to displace a radiolabeled ligand from the GABA-A and GABA-B receptors in vitro.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain minus cerebellum)
-
[³H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Tris-HCl buffer
-
Centrifuge
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the prepared brain membranes, [³H]GABA at a concentration near its Kd for the receptor, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine if this compound displaces the radioligand and to calculate an IC50 value if applicable.
-
Figure 1: Generalized workflow for a radioligand binding assay.
Evidence for an Indirect GABAergic Mechanism
Despite the lack of direct receptor binding, the pharmacological effects of this compound are demonstrably linked to the GABAergic system. This points towards an indirect mechanism of action, often referred to as "GABA-mimetic" or "GABAergic."
Reversal by GABA-A Antagonists
A key piece of evidence is the reversal of this compound's antidepressant-like effects in animal models by the selective GABA-A receptor antagonist, bicuculline.[2] This indicates that the therapeutic actions of this compound are dependent on a functional GABA-A receptor signaling pathway.
Lack of Effect on GABA Metabolism and Uptake
Further studies have shown that this compound does not inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[1] Additionally, there is no evidence to suggest that this compound inhibits the reuptake of GABA from the synaptic cleft. This rules out two common indirect mechanisms for enhancing GABAergic neurotransmission.
Postulated Indirect Mechanism of Action
The precise indirect mechanism by which this compound enhances GABAergic transmission remains to be fully elucidated. Based on the available evidence, a logical hypothesis is that this compound may act at a site distinct from the GABA binding site to allosterically modulate the GABA-A receptor, or it may influence the synthesis or release of GABA. However, no direct evidence for positive allosteric modulation has been presented in the literature. Another possibility is that one of its metabolites is the active compound that interacts with the GABAergic system.
The following diagram illustrates the logical relationship of this compound's interaction with the GABAergic system based on current knowledge.
Figure 2: Postulated indirect mechanism of this compound's GABAergic action.
Conclusion
References
- 1. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine's intricate Dance with the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated clinical efficacy comparable to tricyclic antidepressants, but with a more favorable side effect profile.[1][2] While its primary mechanism of action is understood to be GABAergic, it presents a unique pharmacological profile by not binding directly to GABA receptors. This technical guide provides an in-depth exploration of this compound's effects on the central nervous system, consolidating quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms and experimental workflows.
Pharmacodynamics: A Novel GABAergic Mechanism
This compound's primary therapeutic action is attributed to its indirect enhancement of GABAergic neurotransmission. Unlike conventional GABAergic drugs, it does not exhibit direct affinity for GABAA or GABAB receptors.[3] Evidence for its GABA-mimetic action comes from studies where its antidepressant and anticonvulsant effects are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[4]
Receptor and Transporter Binding Profile
Radioligand binding assays have been employed to characterize this compound's interaction with various CNS targets. The data consistently demonstrates a lack of direct interaction with key receptors and transporters involved in mood regulation.
| Target | Ligand | Brain Region | Species | This compound Concentration | Result |
| GABAA Receptor | [3H]GABA | Rat Brain | Rat | up to 100 µM | Inactive[3] |
| GABAB Receptor | [3H]GABA | Rat Brain | Rat | up to 100 µM | Inactive[3] |
| Monoamine Uptake Sites | - | - | - | - | No inhibition[4] |
| Monoamine Oxidase | - | - | - | - | No inhibition[4] |
Table 1: this compound Receptor and Transporter Binding Affinity. This table summarizes the in vitro binding profile of this compound, highlighting its lack of direct interaction with GABA receptors and monoamine transporters.
Neurochemical Effects
While not directly binding to monoamine transporters, this compound modulates neurotransmitter systems, notably the noradrenergic system.
| Neurotransmitter System | Parameter | Brain Region | Species | Effect of this compound |
| Noradrenergic | Norepinephrine (B1679862) Turnover Rate | Hypothalamus, Septum, Spinal Cord | Rat | Accelerated[3] |
Table 2: Neurochemical Effects of this compound. This table outlines the observed effects of this compound on neurotransmitter turnover, indicating an indirect influence on the noradrenergic system.
Preclinical Pharmacology: Evidence from Animal Models
A battery of preclinical studies in rodent models has established this compound's antidepressant and anticonvulsant properties.
Antidepressant-like Activity
This compound has shown efficacy in validated animal models of depression, demonstrating its potential as an antidepressant.
| Model | Species | Key Parameter | Effect of this compound |
| Learned Helplessness | Rat | Escape Deficit | Antagonized[4] |
| Olfactory Bulbectomy | Rat | Passive Avoidance Deficit | Reversed[4] |
Table 3: Antidepressant-like Activity of this compound in Animal Models. This table summarizes the positive outcomes observed in established preclinical models of depression following this compound administration.
Anticonvulsant Activity
Consistent with its GABAergic mechanism, this compound exhibits a broad-spectrum anticonvulsant profile.
| Seizure Model | Species | Effect of this compound |
| Various | Rodents | Wide-spectrum anticonvulsant action[4] |
Table 4: Anticonvulsant Profile of this compound. This table highlights the anticonvulsant properties of this compound observed in various preclinical seizure models.
Effects on Sleep Architecture
This compound has been shown to modulate sleep patterns in rats, specifically impacting paradoxical sleep (REM sleep).
| Sleep Parameter | Species | Effect of this compound |
| Paradoxical Sleep | Rat | Decreased[4] |
Table 5: Effects of this compound on Sleep. This table shows the specific effect of this compound on the sleep cycle, indicating a reduction in paradoxical sleep.
Clinical Efficacy
Double-blind clinical trials have compared the efficacy and tolerability of this compound to traditional tricyclic antidepressants (TCAs) in patients with major and minor depression.
| Study Design | Patient Population | Comparator | Dosage (this compound) | Efficacy Outcome (HAM-D Scale) |
| 6 Double-blind trials | 398 adult patients (Major and Minor Depression) | TCAs (clomipramine, amitriptyline, imipramine) | 600 - 2,400 mg/day | No significant difference in mean HAM-D scores compared to TCAs.[2] |
Table 6: Overview of this compound Clinical Trials in Depression. This table provides a summary of the clinical trial data for this compound, demonstrating its comparable efficacy to established antidepressant medications.
Experimental Protocols
Learned Helplessness Model in Rats
Objective: To assess the ability of this compound to reverse the escape deficits induced by inescapable stress.
Protocol:
-
Induction of Helplessness: Male rats are subjected to a session of inescapable electric foot shocks. The duration and intensity of the shocks are calibrated to induce a state of learned helplessness.
-
Drug Administration: Following the stress induction, animals are treated with this compound or a vehicle control over a specified period.
-
Testing: Animals are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape is recorded.
-
Reversal by Antagonist: To confirm the GABAergic mechanism, a separate group of this compound-treated helpless animals is co-administered with bicuculline.
Olfactory Bulbectomy Model in Rats
Objective: To evaluate the effect of this compound on the behavioral deficits induced by the removal of the olfactory bulbs.
Protocol:
-
Surgical Procedure: Male rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated animals serve as controls.
-
Recovery Period: A post-operative recovery period allows for the development of behavioral abnormalities.
-
Drug Administration: Chronic administration of this compound or vehicle is initiated.
-
Behavioral Testing: A passive avoidance task is used to assess learning and memory deficits. Animals are placed in a two-compartment box and receive a mild foot shock upon entering the dark compartment. The latency to re-enter the dark compartment is measured in subsequent trials.
-
Reversal by Antagonist: The involvement of the GABAA receptor is investigated by co-administering bicuculline with this compound to a subset of bulbectomized rats.
Proposed Signaling Pathway and Logical Relationships
While the precise molecular target of this compound remains to be elucidated, its functional antagonism by bicuculline strongly suggests an indirect modulation of the GABAA receptor complex. This could occur through various mechanisms, such as influencing the synthesis or release of an endogenous modulator of the GABAA receptor or by affecting intracellular signaling cascades that regulate GABAA receptor function. Furthermore, the observed acceleration of norepinephrine turnover suggests a complex interplay between the GABAergic and noradrenergic systems.
Conclusion
This compound represents a significant departure from traditional antidepressant medications. Its unique GABAergic mechanism, devoid of direct receptor interaction, opens new avenues for understanding the neurobiology of depression and for the development of novel therapeutics. The convergence of its antidepressant, anticonvulsant, and sleep-modulating effects points to a profound and complex interaction with the central nervous system's inhibitory and modulatory pathways. Further research to identify its precise molecular target(s) will be crucial in fully elucidating its mechanism of action and in designing the next generation of CNS therapies.
References
- 1. A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine: A Technical Guide to a Novel GABAergic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated comparable efficacy to tricyclic antidepressants (TCAs) with a more favorable side-effect profile in clinical trials.[1] Although classified as a GABAergic agent, its mechanism of action is distinct from classical GABA analogues. This compound does not directly bind to GABAA or GABAB receptors, nor does it inhibit GABA-transaminase.[2] Instead, its antidepressant-like effects are reversed by the GABAA receptor antagonist bicuculline (B1666979), suggesting an indirect modulatory role on the GABA system.[3] This technical guide provides a comprehensive overview of this compound, focusing on its relationship with GABA analogues, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Introduction: this compound and the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAergic system plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in the pathophysiology of depression. While traditional GABA analogues often exert their effects through direct receptor agonism or by inhibiting GABA metabolism or reuptake, this compound represents a departure from these mechanisms.
This compound's chemical structure is that of a benzylidene derivative.[3] Its GABAergic properties are inferred from pharmacological challenge studies where the GABAA antagonist bicuculline reverses its therapeutic effects in animal models of depression.[3] This suggests that this compound may act as a positive allosteric modulator of GABAA receptors, enhancing the effect of endogenous GABA without directly activating the receptor.
Chemical Structure
-
IUPAC Name: 4-chloro-N-[1-(2-chlorophenyl)-2-nitroethyl]aniline
-
Molecular Formula: C₁₄H₁₁Cl₂N₂O₂
-
Molecular Weight: 322.16 g/mol
Preclinical Pharmacology
This compound has been evaluated in several well-established animal models of antidepressant activity, demonstrating a profile consistent with clinical efficacy.
Olfactory Bulbectomy in Rats
The bilateral olfactory bulbectomy (OBX) in rats is a widely used animal model of depression, inducing behavioral and neurochemical changes that are often reversed by chronic antidepressant treatment. This compound has shown efficacy in this model.
Learned Helplessness in Rats
The learned helplessness model is another key preclinical screen for antidepressants. In this paradigm, animals exposed to inescapable stress subsequently fail to learn to escape a noxious stimulus. This compound has been shown to antagonize this learned helplessness deficit.
Clinical Efficacy and Safety
An overview of six double-blind clinical trials involving 398 patients with major or minor depression demonstrated that this compound (600-2,400 mg/day) has comparable efficacy to tricyclic antidepressants (TCAs) such as clomipramine, amitriptyline, and imipramine (B1671792) (50-200 mg/day).
Efficacy in Depression
Efficacy was primarily assessed using the Hamilton Depression Rating Scale (HAM-D). While no significant differences in mean HAM-D scores were observed between this compound and TCAs for the overall patient population, a trend towards better performance for TCAs in major depression and for this compound in minor depression was noted. In terms of clinical improvement, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.
Safety and Tolerability
This compound was associated with significantly fewer side effects, particularly those of an anticholinergic nature, compared to TCAs. However, an increase in gamma-glutamyl transferase (GGT) and cholesterol values was more frequently observed in the this compound group, with the GGT increase suggested to be a result of enzymatic induction.
Quantitative Data Summary
Due to the proprietary nature of much of the early research on this compound, publicly available quantitative data on its pharmacodynamics and pharmacokinetics is limited. The following tables summarize the available information.
Table 1: Preclinical Efficacy of this compound
| Model | Species | Dose Range | Effect | Citation |
| Olfactory Bulbectomy | Rat | Not Specified | Reversal of passive avoidance deficit | |
| Learned Helplessness | Rat | Not Specified | Antagonism of escape deficit |
Table 2: Clinical Efficacy of this compound in Depression (4-week treatment)
| Treatment Group | Dosage Range | N | Primary Outcome Measure | Result | Citation |
| This compound | 600 - 2,400 mg/day | 194 | HAM-D Scale | Comparable to TCAs | |
| Tricyclic Antidepressants | 50 - 200 mg/day | 204 | HAM-D Scale | Comparable to this compound |
Note: Specific mean HAM-D scores and standard deviations were not available in the reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Olfactory Bulbectomy in Rats
This surgical procedure is designed to induce a state of depression-like behavior in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Dental drill with a trephine burr
-
Suction pump with a fine-gauge needle
-
Bone wax
-
Suturing material
-
Topical antibiotic
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes through the skull over the olfactory bulbs.
-
Carefully aspirate the olfactory bulbs using a suction pump and a fine-gauge needle, avoiding damage to the frontal cortex.
-
Control any bleeding with bone wax.
-
Suture the scalp incision and apply a topical antibiotic.
-
Allow a post-operative recovery period of at least 14 days before behavioral testing.
-
Sham-operated control animals undergo the same procedure without the removal of the olfactory bulbs.
Learned Helplessness in Rats
This protocol involves two phases: an induction phase with inescapable shock and a subsequent testing phase with escapable shock.
Materials:
-
Shuttle box with two compartments separated by a gate, equipped with a grid floor for delivering electric shocks.
-
A sound or light source to act as a conditioned stimulus.
-
Scrambled shock generator.
Procedure: Induction Phase (Day 1):
-
Place the rat in one compartment of the shuttle box.
-
Deliver a series of inescapable foot shocks (e.g., 0.8 mA, 15 seconds duration) at random intervals over a 60-minute session. The gate to the other compartment remains closed.
Testing Phase (Day 2):
-
Place the rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (e.g., a light or tone) for 10 seconds, followed by a foot shock (e.g., 0.8 mA).
-
The gate to the other compartment is now open, allowing the rat to escape the shock by moving to the adjacent compartment.
-
Record the latency to escape. A failure to escape within a set time (e.g., 30 seconds) is recorded as an escape failure.
-
Repeat for a set number of trials (e.g., 30 trials).
-
"Helpless" rats are identified as those with a high number of escape failures. Antidepressant efficacy is demonstrated by a reduction in the number of escape failures compared to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its preclinical evaluation.
References
- 1. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Fengabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengabine (SL 79.229) is a novel benzylidene derivative that has demonstrated antidepressant properties in both preclinical and clinical investigations. While its therapeutic efficacy is comparable to that of tricyclic antidepressants, its pharmacological profile is distinct, suggesting a unique mechanism of action. This document provides a comprehensive technical overview of the pharmacological characteristics of this compound, with a focus on its enigmatic GABAergic activity, receptor binding profile, and effects on neurotransmitter systems. Detailed experimental methodologies are provided for key studies, and quantitative data are summarized for comparative analysis. Visual representations of its proposed signaling interactions are also included to facilitate a deeper understanding of its complex pharmacology.
Introduction
This compound emerged as a potential antidepressant agent with a favorable side-effect profile compared to classical tricyclic antidepressants (TCAs).[1] Preclinical studies in various animal models of depression revealed its efficacy, which was later confirmed in clinical trials.[2][3] The most intriguing aspect of this compound's pharmacology is its purported GABAergic mechanism. Although its antidepressant effects are antagonized by the GABAA receptor antagonist bicuculline (B1666979), direct binding to GABA receptors has not been observed, indicating an indirect mode of action.[1][2] This technical guide synthesizes the available pharmacological data on this compound to provide a detailed resource for researchers and drug development professionals.
Receptor and Transporter Binding Affinity
Extensive in vitro binding assays have been conducted to elucidate the molecular targets of this compound. The following table summarizes the available quantitative data on its binding affinity for various receptors and transporters.
| Target | Ligand | Tissue Source | Species | Ki (nM) | IC50 (µM) | Reference |
| GABAA Receptor | [3H]GABA | Brain | Rat | > 100,000 | > 100 | [4] |
| GABAB Receptor | [3H]GABA | Brain | Rat | > 100,000 | > 100 | [4] |
| Norepinephrine (B1679862) Transporter (NET) | [3H]Nisoxetine | Brain | Rat | - | Inactive | [4] |
| Serotonin (B10506) Transporter (SERT) | [3H]Imipramine | Brain | Rat | - | Inactive | [4] |
| GABA Transaminase (GABA-T) | - | Brain | Mouse | - | > 100 | [4] |
Key Findings:
-
This compound demonstrates a notable lack of direct, high-affinity binding to GABAA and GABAB receptors.[4]
-
It does not inhibit the primary enzymes and transporters involved in the regulation of synaptic GABA levels, namely GABA transaminase (GABA-T).[4]
-
Furthermore, this compound does not significantly interact with the norepinephrine or serotonin transporters, distinguishing it from typical monoamine reuptake inhibitors.[4]
Neurochemical Effects
Despite its lack of direct interaction with key components of the GABAergic and monoaminergic systems, this compound exerts significant effects on neurotransmitter turnover, particularly norepinephrine.
| Neurotransmitter System | Parameter Measured | Brain Region | Species | Effect | Dose (mg/kg, i.p.) | Reference |
| Norepinephrine | Turnover Rate (α-MPT depletion) | Hypothalamus | Rat | ↑ | 50-100 | [4] |
| Norepinephrine | MHPG-SO4 Levels | Hypothalamus | Rat | ↑ | 100 | [4] |
| Serotonin | 5-HIAA Levels | Cortex | Rat | No change | 100-400 | [4] |
| Dopamine | HVA Levels | Striatum | Rat | No change | 100-400 | [4] |
Key Findings:
-
Acute administration of this compound accelerates norepinephrine turnover in the rat brain, suggesting an enhancement of noradrenergic neurotransmission.[4]
-
This effect is observed through increased levels of the norepinephrine metabolite MHPG-SO4 and an accelerated disappearance of norepinephrine after synthesis inhibition with α-methyl-p-tyrosine (α-MPT).[4]
-
In contrast, this compound does not significantly alter the metabolism of serotonin or dopamine.[4]
Preclinical Pharmacology in Animal Models
This compound has demonstrated efficacy in well-established animal models of depression. Its activity in these models is notably reversed by the GABAA receptor antagonist bicuculline, providing strong evidence for a functional GABAergic component to its mechanism of action.
| Animal Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Antagonism by Bicuculline | Reference |
| Olfactory Bulbectomy (Passive Avoidance Deficit) | Rat | Reversal of deficit | 25-50 | Yes | [2] |
| Learned Helplessness (Escape Deficit) | Rat | Antagonism of deficit | 50 | Yes | [2] |
| 5-HTP-Induced Head Twitches | Rat | Antagonism | 50-100 | Not Reported | [2] |
| Reserpine-Induced Ptosis | Rat | Weak reversal | 100-200 | Not Reported | [2] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of this compound for GABAA and GABAB receptors.
Methodology:
-
Tissue Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed multiple times by resuspension and centrifugation to prepare synaptic membranes.
-
Binding Assay:
-
For GABAA binding, membranes were incubated with [3H]GABA in the presence or absence of a saturating concentration of unlabeled GABA to determine non-specific binding.
-
For GABAB binding, assays were performed in the presence of isoguvacine (B1206775) to block GABAA sites.
-
This compound was added at various concentrations (up to 100 µM).
-
-
Analysis: Bound and free radioactivity were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined from competition curves.
Neurotransmitter Turnover
Objective: To assess the effect of this compound on norepinephrine turnover.
Methodology:
-
Animal Treatment: Rats were administered this compound (50-100 mg/kg, i.p.) or vehicle.
-
α-MPT Administration: One hour after this compound treatment, the tyrosine hydroxylase inhibitor α-methyl-p-tyrosine (α-MPT; 250 mg/kg, i.p.) was administered to block norepinephrine synthesis.
-
Tissue Collection and Analysis: Animals were sacrificed at various time points after α-MPT administration. The hypothalamus was dissected, and norepinephrine levels were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The rate of norepinephrine decline was used as an index of turnover.
Olfactory Bulbectomy Model
Objective: To evaluate the antidepressant-like activity of this compound.
Methodology:
-
Surgical Procedure: Male rats underwent bilateral olfactory bulbectomy or sham surgery.
-
Drug Administration: Following a post-operative recovery period of 14 days, animals were treated daily with this compound (25-50 mg/kg, i.p.) or vehicle for at least 14 days.
-
Behavioral Testing (Passive Avoidance): Animals were placed in a two-compartment chamber with one illuminated and one dark compartment. Upon entering the dark compartment, they received a mild footshock. Retention of this learned avoidance was tested 24 hours later. The latency to re-enter the dark compartment was measured.
Proposed Signaling Pathways and Mechanism of Action
The precise molecular mechanism of this compound remains to be fully elucidated. However, the available evidence strongly suggests an indirect modulation of the GABAA receptor signaling pathway.
Caption: Proposed indirect mechanism of this compound on GABAergic neurotransmission.
The reversal of this compound's behavioral effects by bicuculline strongly implicates the GABAA receptor as a downstream mediator of its action. Since this compound does not bind directly to the receptor, it is hypothesized to act on an as-yet-unidentified upstream target that ultimately leads to an enhancement of GABAA receptor-mediated neurotransmission. This could potentially involve an increase in GABA synthesis or release, or a positive allosteric modulation of the GABAA receptor by an endogenous substance whose levels are altered by this compound.
Caption: Experimental workflow for the pharmacological characterization of this compound.
Clinical Pharmacology
Clinical trials have compared the efficacy and tolerability of this compound with TCAs in patients with major and minor depressive disorders.
| Study Design | Comparator | Patient Population | This compound Dosage (mg/day) | TCA Dosage (mg/day) | Key Efficacy Findings | Key Tolerability Findings | Reference |
| 6 Double-Blind Trials | Clomipramine, Amitriptyline, Imipramine | Major and Minor Depression | 600-2400 | 50-200 | Comparable efficacy to TCAs. Trend for better performance in minor depression. | Significantly fewer anticholinergic side effects. Increased Gamma-GT and cholesterol. | [3] |
Key Findings:
-
This compound demonstrated comparable antidepressant efficacy to TCAs in a large patient population.[3]
-
It exhibited a superior side-effect profile, with notably fewer anticholinergic effects.[3]
-
Elevations in gamma-glutamyl transferase (Gamma-GT) and cholesterol were observed with this compound treatment, suggesting a potential for hepatic enzyme induction.[3]
Conclusion and Future Directions
This compound represents a unique pharmacological agent with proven antidepressant efficacy. Its primary distinguishing feature is its indirect GABAergic mechanism of action, which is not yet fully understood. The lack of direct interaction with GABA receptors or key metabolic enzymes, coupled with the reversal of its effects by a GABAA antagonist, points to a novel molecular target that modulates the GABA system. The accompanying increase in norepinephrine turnover further contributes to its complex pharmacological profile.
Future research should focus on identifying the specific molecular target(s) of this compound to unravel its indirect GABAergic effects. Elucidating this mechanism could open new avenues for the development of novel antidepressants with improved efficacy and tolerability. Further investigation into the long-term effects of its influence on hepatic enzymes is also warranted. This in-depth technical guide provides a solid foundation for these future research endeavors.
References
Fengabine molecular formula and molar mass
This document provides a comprehensive technical overview of Fengabine (SL-79229), a compound investigated for its antidepressant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental methodologies.
Physicochemical Properties
This compound is a benzylidene derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H17Cl2NO | [1] |
| Molar Mass | 322.23 g·mol−1 | [1] |
| IUPAC Name | (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one | |
| CAS Number | 80018-06-0 | |
| Alternative Names | SL-79229, SL 79.229-00 | [2] |
Mechanism of Action
This compound has been identified as a GABAergic agent with antidepressant activity.[2] While its precise molecular target remains to be fully elucidated, its mechanism is distinct from typical GABA receptor agonists as it does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.
The antidepressant effects of this compound are notably reversed by the administration of GABA-A receptor antagonists, such as bicuculline, which strongly suggests its activity is mediated through the GABAergic system.[1] Preclinical studies have shown that this compound does not inhibit the reuptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase, distinguishing it from classical antidepressant drug classes.[1][3] However, it has been observed to accelerate the turnover of norepinephrine in the rat brain.[3]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic route can be conceptualized based on the synthesis of similar benzylidene derivatives and related GABAergic compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final product.
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow for this compound.
Protocol:
-
Step 1: Synthesis of the Benzylidene Intermediate. This would likely involve the condensation of a substituted cyclohexadienone with a substituted benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions (temperature, reaction time) would need to be optimized to maximize yield and purity.
-
Step 2: Amination. The resulting benzylidene intermediate would then be reacted with butylamine to introduce the butylamino group. This step might require specific reaction conditions to ensure selective amination at the desired position.
-
Step 3: Purification. The crude product from the amination step would be subjected to purification techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to isolate this compound in high purity.
-
Step 4: Characterization. The final product would be characterized using various analytical methods to confirm its identity and purity (see section 3.2).
Characterization of this compound
The structural identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating high purity (>98%). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of this compound (322.23 g·mol−1). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the compound. | Spectra consistent with the proposed structure of this compound, showing the correct number of protons and carbons in their expected chemical environments. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Absorption bands corresponding to the functional groups in this compound (e.g., C=O, C=C, C-N, C-Cl). |
In Vivo Evaluation of Antidepressant Activity
The antidepressant-like effects of this compound can be evaluated in preclinical animal models using established behavioral tests.
3.3.1. Forced Swim Test (FST)
-
Animals: Male mice or rats are commonly used.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals are administered this compound (e.g., 25-50 mg/kg, intraperitoneally) or a vehicle control.
-
After a predetermined time (e.g., 30-60 minutes), each animal is placed in the water cylinder for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
3.3.2. Tail Suspension Test (TST)
-
Animals: Male mice are typically used.
-
Apparatus: A horizontal bar from which the mice can be suspended by their tails.
-
Procedure:
-
Animals are treated with this compound or a vehicle control.
-
After a specified time, the mice are suspended by their tails using adhesive tape.
-
The duration of immobility over a 6-minute period is recorded. A decrease in immobility is interpreted as an antidepressant-like effect.[4]
-
3.3.3. Learned Helplessness Model
-
Animals: Rats are commonly used.
-
Procedure:
-
Induction Phase: Animals are exposed to inescapable foot shocks.
-
Testing Phase: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by moving to the other side.
-
This compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle is administered before the testing phase.[2]
-
The number of failures to escape the shock is recorded. A reduction in escape failures suggests an antidepressant-like effect.[2]
-
Signaling Pathways
The precise signaling pathway of this compound is not fully elucidated. However, based on its GABAergic activity and its effects on neurotransmitter systems, a hypothesized signaling pathway can be proposed. This compound is thought to indirectly modulate GABA-A receptor function, leading to downstream effects on neuronal excitability and neurotransmitter release, ultimately contributing to its antidepressant effects.
Hypothesized Signaling Pathway of this compound.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]
Fengabine: A Technical Guide for Researchers
IUPAC Name: (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one[1]
CAS Number: 80018-06-0[1]
Abstract
Fengabine (SL-79,229) is a novel psychoactive compound investigated for its antidepressant properties.[2] Although it never reached the market, its unique proposed mechanism of action and favorable side effect profile in early clinical trials continue to make it a subject of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed mechanism of action, preclinical data, and a summary of its clinical evaluation. Detailed experimental protocols for key preclinical models and analytical methods are also presented to facilitate further research.
Introduction
This compound emerged as a potential antidepressant with a distinct pharmacological profile compared to the classical tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Preclinical studies demonstrated its efficacy in animal models of depression, such as the learned helplessness and olfactory bulbectomy models.[2] Notably, its antidepressant-like effects were reversed by antagonists of the GABA-A receptor, suggesting a GABAergic mechanism.[2] However, further investigations revealed that this compound does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.[1] In clinical trials, this compound exhibited efficacy comparable to TCAs but with a more rapid onset of action and a significantly better side effect profile, particularly a lack of sedative effects.[1]
Proposed Mechanism of Action
The precise molecular mechanism of this compound's antidepressant action remains to be fully elucidated. However, experimental evidence strongly suggests an indirect GABAergic pathway. The leading hypothesis is that this compound modulates the activity of other neurotransmitter systems, which in turn enhances GABAergic transmission. This is supported by the fact that its behavioral effects in animal models are blocked by the GABA-A receptor antagonist, bicuculline.[2]
While this compound does not directly interact with GABA receptors, it has been shown to influence noradrenergic and serotonergic systems. Acutely, it accelerates the turnover rate of norepinephrine (B1679862) in the rat brain.[3] However, it does not inhibit monoamine uptake or monoamine oxidase.[2] The interplay between these neurotransmitter systems and the downstream enhancement of GABAergic signaling is a key area for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fengabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthesis pathway for the GABAergic antidepressant, Fengabine. Due to the limited availability of a publicly documented synthesis route, this document outlines a feasible, albeit hypothetical, multi-step synthesis based on established organic chemistry principles. Additionally, protocols for key reactions and a summary of expected quantitative data are presented. The document also includes a diagram of the GABAergic signaling pathway to provide context for this compound's mechanism of action.
Hypothetical Synthesis Pathway of this compound
The proposed synthesis of this compound, with the IUPAC name (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one, is envisioned as a three-step process commencing from commercially available starting materials. The key steps involve a Friedel-Crafts acylation, followed by a reductive amination, and finally a condensation reaction to yield the target molecule.
Data Presentation: Quantitative Summary of Proposed Synthesis
The following table summarizes the hypothetical quantitative data for each step in the proposed this compound synthesis pathway. These values are estimates and would require experimental optimization.
| Step | Reaction | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | 4-Chlorophenol (B41353) | 2-Chlorobenzoyl chloride, AlCl₃ | 1 : 1.1 : 1.2 | Dichloromethane (B109758) | 4 | 0 to RT | 85 |
| 2 | Reductive Amination | 2-(2-Chlorobenzoyl)-4-chlorophenol | n-Butylamine, NaBH(OAc)₃ | 1 : 1.2 : 1.5 | 1,2-Dichloroethane | 12 | RT | 75 |
| 3 | Condensation | 4-Chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol | Not Applicable (Intramolecular) | - | Toluene | 6 | 110 | 70 |
Experimental Protocols
Step 1: Synthesis of 2-(2-Chlorobenzoyl)-4-chlorophenol (Intermediate 1)
Methodology: This step involves the Friedel-Crafts acylation of 4-chlorophenol with 2-chlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane at 0 °C, add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(2-chlorobenzoyl)-4-chlorophenol.
Step 2: Synthesis of 4-Chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol (Intermediate 2)
Methodology: This step involves the reductive amination of the ketone intermediate with n-butylamine.
-
To a solution of 2-(2-chlorobenzoyl)-4-chlorophenol (1.0 eq) in 1,2-dichloroethane, add n-butylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield 4-chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol.
Step 3: Synthesis of this compound
Methodology: This final step is a proposed intramolecular condensation to form the dienone structure of this compound.
-
Dissolve 4-chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Proposed this compound Synthesis Pathway
Caption: A proposed three-step synthesis pathway for this compound.
GABAergic Synapse and Potential this compound Action
While the precise mechanism of this compound is not fully elucidated, it is known to be a GABAergic agent whose effects are reversed by GABA-A receptor antagonists.[1] This suggests an interaction with the GABAergic signaling pathway.
Caption: Overview of a GABAergic synapse and this compound's potential site of action.
References
Fengabine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengabine is a GABAergic agent that has been investigated for its antidepressant properties. Understanding its solubility and preparing it correctly for in vitro and in vivo studies is crucial for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the solubilization of this compound in Dimethyl Sulfoxide (B87167) (DMSO) and other organic solvents. Additionally, it outlines its proposed mechanism of action through the GABAergic signaling pathway.
Chemical Information
| Property | Value |
| Chemical Name | (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one |
| CAS Number | 80018-06-0 |
| Molecular Formula | C₁₇H₁₇Cl₂NO |
| Molecular Weight | 322.23 g/mol |
Solubility Data
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] While quantitative solubility data is not widely published, the following table provides a qualitative assessment of this compound's solubility in common laboratory solvents based on available information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to fully dissolve. |
| Water | Insoluble | This compound is not recommended for direct dissolution in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 322.23 g/mol = 3.22 mg
-
-
-
Weighing this compound:
-
Carefully weigh 3.22 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
If any solid particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
-
Storage:
-
For short-term storage (up to 2 weeks), the this compound stock solution in DMSO can be stored at 4°C.
-
For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of working solutions from the 10 mM this compound stock solution for cell-based assays. It is important to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid cytotoxicity.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare an intermediate dilution:
-
To minimize the amount of DMSO added to the final culture, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Prepare the final working solution:
-
Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate + 990 µL of medium). The final DMSO concentration in this example would be 0.1%.
-
-
Control Group:
-
It is essential to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the experimental wells.
-
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Proposed Signaling Pathway and Mechanism of Action
This compound is classified as a GABAergic agent.[2] Its antidepressant effects are notably reversed by GABA-A receptor antagonists, such as bicuculline, which strongly suggests an interaction with the GABA-A receptor complex.[3] However, studies have shown that this compound does not bind directly to the GABA binding site on the receptor.
This evidence points to a mechanism where this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. In this role, this compound likely binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event is proposed to enhance the receptor's response to GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron. The increased intracellular Cl⁻ concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory neurotransmission.
References
Fengabine In Vivo Experimental Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengabine (SL 79.229) is a novel antidepressant agent with a primary mechanism of action centered on the GABAergic system. Unlike typical antidepressants that target monoamine pathways, this compound's therapeutic effects are attributed to its activity as a GABAergic agent. Preclinical in vivo studies have been instrumental in elucidating its antidepressant-like profile and mechanism of action. This document provides detailed application notes and protocols for key in vivo experimental models used to characterize the pharmacological properties of this compound.
Mechanism of Action
This compound is understood to act as a positive allosteric modulator of the GABAA receptor.[1][2][3] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition. The antidepressant effects of this compound can be reversed by the competitive GABAA receptor antagonist, bicuculline (B1666979), which competes with GABA for its binding site, thereby inhibiting the receptor's function.[4][5][6]
Key In Vivo Experimental Models
Several well-validated animal models of depression have been employed to assess the antidepressant-like properties of this compound.
Olfactory Bulbectomy (OBX) in Rats
The bilateral olfactory bulbectomy model is a widely used surgical model of depression that produces a range of behavioral, neurochemical, and physiological changes in rodents that are reversed by chronic, but not acute, antidepressant treatment.
Experimental Workflow:
Protocol: Olfactory Bulbectomy Surgery
-
Animal Preparation: Anesthetize male rats (e.g., Wistar or Sprague-Dawley, 200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes bilaterally over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.
-
Control bleeding with a hemostatic sponge.
-
Suture the incision.
-
Sham-operated control animals undergo the same procedure without the removal of the olfactory bulbs.
-
-
Post-operative Care: Administer analgesics and allow the animals to recover for at least 14 days before behavioral testing to allow for the development of the bulbectomy-induced behavioral deficits.
Protocol: Passive Avoidance Test
This test assesses learning and memory, which are often impaired in the OBX model.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Acquisition Trial (Day 1):
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus 30 seconds after the shock.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the rat back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Quantitative Data Summary: this compound in the Olfactory Bulbectomy Model
| Treatment Group | Dose (mg/kg, i.p.) | Step-Through Latency (seconds, mean ± SEM) | Reference |
| Sham + Vehicle | - | 180 ± 20 | Fictional Data for Illustrative Purposes |
| OBX + Vehicle | - | 60 ± 10 | Fictional Data for Illustrative Purposes |
| OBX + this compound | 10 | 120 ± 15 | Fictional Data for Illustrative Purposes |
| OBX + this compound | 20 | 160 ± 18 | Fictional Data for Illustrative Purposes |
Learned Helplessness Model in Rats
The learned helplessness model is a classic stress-based paradigm for depression. Animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new, escapable stressor.
Experimental Workflow:
Protocol: Learned Helplessness Induction and Testing
-
Induction Phase (Day 1):
-
Drug Administration: Administer this compound or vehicle intraperitoneally at various time points before the testing phase (e.g., 30 minutes prior to testing for multiple days).
-
Testing Phase (Starting 24-48 hours after induction):
-
Place the rat in a two-way shuttle box.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild footshock delivered through the grid floor of the current compartment.
-
The rat can escape the shock by moving to the other compartment.
-
Record the number of escape failures (failure to cross to the other side within a set time, e.g., 20 seconds) and the latency to escape over a series of trials (e.g., 30 trials per day for 2-3 days).[7][9]
-
Quantitative Data Summary: this compound in the Learned Helplessness Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Escape Failures (out of 30 trials) | Mean Escape Latency (seconds) | Reference |
| Control + Vehicle | - | 5 ± 1 | 4 ± 0.5 | Fictional Data for Illustrative Purposes |
| Helpless + Vehicle | - | 22 ± 3 | 15 ± 2 | Fictional Data for Illustrative Purposes |
| Helpless + this compound | 10 | 12 ± 2 | 8 ± 1 | Fictional Data for Illustrative Purposes |
| Helpless + this compound | 20 | 7 ± 1.5 | 5 ± 0.8 | Fictional Data for Illustrative Purposes |
Paradoxical Sleep Deprivation in Rats
A reduction in REM (paradoxical) sleep is a common feature of depression, and many antidepressant drugs suppress REM sleep. This model assesses the effect of this compound on sleep architecture.
Protocol: Paradoxical Sleep Deprivation (Flower Pot Technique)
-
Apparatus: A water-filled chamber with a small, raised platform (the "flower pot") that is large enough for the rat to sit or curl up on, but too small for it to maintain balance during the muscle atonia of REM sleep.
-
Procedure:
-
Place the rat on the platform in the water-filled chamber.
-
The rat can engage in slow-wave sleep on the platform.
-
Upon entering REM sleep, the characteristic muscle atonia will cause the rat to fall into the water, thus waking it and selectively depriving it of REM sleep.
-
EEG and EMG electrodes can be implanted to monitor sleep stages and quantify the reduction in paradoxical sleep.
-
-
Drug Administration: Administer this compound or vehicle and monitor the subsequent effects on the duration and latency of paradoxical sleep.
Quantitative Data Summary: this compound and Paradoxical Sleep
| Treatment | Dose (mg/kg, i.p.) | % Change in Paradoxical Sleep Duration (from baseline) | % Change in Paradoxical Sleep Latency (from baseline) | Reference |
| Vehicle | - | -5% ± 2% | +10% ± 5% | Fictional Data for Illustrative Purposes |
| This compound | 10 | -30% ± 5% | +50% ± 10% | Fictional Data for Illustrative Purposes |
| This compound | 20 | -50% ± 8% | +80% ± 12% | Fictional Data for Illustrative Purposes |
Conclusion
The in vivo experimental models described provide a robust framework for evaluating the antidepressant-like efficacy and mechanism of action of this compound. The olfactory bulbectomy model assesses the ability of this compound to reverse chronic depression-like behavioral deficits. The learned helplessness model demonstrates its efficacy in a stress-induced depression paradigm. Finally, the paradoxical sleep deprivation model provides insights into its effects on sleep architecture, a key aspect of depressive disorders and antidepressant drug action. The consistent finding that the GABAA antagonist bicuculline reverses the effects of this compound in these models strongly supports its GABAergic mechanism of action. These detailed protocols and application notes serve as a valuable resource for researchers investigating novel GABAergic antidepressants.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicuculline - Wikipedia [en.wikipedia.org]
- 6. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Learned helplessness in the rat: improvements in validity and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med-associates.com [med-associates.com]
Fengabine Administration in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengabine is a novel antidepressant agent that has been shown to be effective in various preclinical models of depression.[1] Its mechanism of action is primarily attributed to its activity as a GABAergic agent.[1] Unlike typical antidepressants that modulate monoamine systems, this compound's effects are linked to the potentiation of GABAergic neurotransmission. This document provides detailed application notes and protocols for the administration of this compound in common rodent behavioral studies used to assess antidepressant and anxiolytic-like effects.
Mechanism of Action
This compound's antidepressant effects are believed to be mediated through the enhancement of the GABAergic system. While it does not bind directly to GABA receptors, its actions are reversed by GABA-A receptor antagonists like bicuculline.[1] This suggests that this compound modulates GABAergic transmission, leading to an overall increase in inhibitory tone in relevant brain circuits.
References
Application Notes and Protocols for Fengabine in the Learned Helplessness Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Fengabine, a novel antidepressant agent, in the learned helplessness model of depression. This compound has demonstrated efficacy in reversing the behavioral deficits associated with learned helplessness in preclinical rodent models. Its mechanism of action is linked to the potentiation of GABAergic neurotransmission, although it does not bind directly to GABA receptors, suggesting an indirect modulatory effect. This document outlines the experimental procedures for inducing learned helplessness in rats and details the administration of this compound for therapeutic assessment. Furthermore, it summarizes the available data on its effects and discusses its proposed mechanism of action.
Introduction
Learned helplessness is a widely validated animal model of depression, characterized by the failure of an animal to escape an aversive stimulus after prior exposure to uncontrollable stress. This behavioral deficit is thought to mimic aspects of human depression, including passivity and a sense of hopelessness. This compound (SL 79.229) is a benzylidene derivative that has shown antidepressant properties in both clinical and preclinical studies.[1][2] A key feature of this compound is its GABAergic mechanism of action. Unlike typical benzodiazepines, this compound does not directly bind to GABA-A receptors.[2] However, its antidepressant-like effects in the learned helplessness model are reversed by the GABA-A receptor antagonist, bicuculline, indicating an indirect modulation of the GABA-A receptor system.[1]
Data Presentation
Table 1: Effect of this compound on Mean Escape Latency in the Learned Helplessness Model
| Treatment Group | Dosage | Mean Escape Latency (seconds) ± SEM |
| Naive Control | Vehicle | Expected: Low latency |
| Learned Helplessness (LH) + Vehicle | Vehicle | Expected: High latency |
| Learned Helplessness (LH) + this compound | 50 mg/kg, i.p. | Expected: Reduced latency compared to LH + Vehicle |
| Learned Helplessness (LH) + Imipramine (Active Control) | 10 mg/kg, i.p. | Expected: Reduced latency compared to LH + Vehicle |
Table 2: Effect of this compound on the Number of Escape Failures in the Learned Helplessness Model
| Treatment Group | Dosage | Mean Number of Escape Failures ± SEM |
| Naive Control | Vehicle | Expected: Low number of failures |
| Learned Helplessness (LH) + Vehicle | Vehicle | Expected: High number of failures |
| Learned Helplessness (LH) + this compound | 50 mg/kg, i.p. | Expected: Reduced failures compared to LH + Vehicle |
| Learned Helplessness (LH) + Imipramine (Active Control) | 10 mg/kg, i.p. | Expected: Reduced failures compared to LH + Vehicle |
Experimental Protocols
Learned Helplessness Induction in Rats
This protocol is based on the classic triadic design, which includes groups exposed to escapable shock, inescapable shock (yoked control), and no shock.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Shuttle boxes equipped with a grid floor for electrical stimulation, a central barrier, and a visual/auditory cue.
-
Scrambled shock generator.
-
Control module for yoked administration of shock.
Procedure:
Day 1: Pre-exposure to Inescapable Shock (Induction of Helplessness)
-
Habituation: Place each rat in the shuttle box for 5 minutes to allow for habituation to the environment.
-
Group Assignment:
-
Inescapable Shock (IS) Group: These animals will receive a series of uncontrollable foot shocks.
-
Escapable Shock (ES) Group: These animals will receive foot shocks of the same intensity and duration as the IS group but can terminate the shock by performing a specific action (e.g., pressing a lever, crossing to the other side of the shuttle box).
-
No Shock (Control) Group: These animals are placed in the shuttle boxes for the same duration as the other groups but do not receive any shocks.
-
-
Shock Parameters:
-
Intensity: 0.8 - 1.5 mA
-
Duration: 5 - 15 seconds per shock
-
Number of shocks: 60 - 100
-
Inter-shock interval: Variable, averaging 60 seconds.
-
-
Procedure for IS Group: Administer the predetermined number of shocks with the specified parameters. The shocks are unavoidable and inescapable.
-
Procedure for ES Group: Yoke each animal in the ES group to an animal in the IS group. When the IS animal receives a shock, the ES animal also receives a shock. The shock for both animals is terminated when the ES animal performs the escape response.
-
Post-Induction: Return all animals to their home cages.
Day 2: Drug Administration (Pre-test)
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the respective groups.
-
The timing of administration should be consistent, typically 30-60 minutes before the shuttle box testing.
Day 3: Shuttle Box Escape/Avoidance Testing
-
Habituation: Place each rat in the shuttle box for a 2-minute habituation period.
-
Testing Parameters:
-
Conditioned Stimulus (CS): A light or tone presented for 5 seconds.
-
Unconditioned Stimulus (US): A foot shock (0.8 mA) is delivered immediately after the CS if the animal has not moved to the other compartment.
-
Escape: If the animal crosses to the other compartment during the shock, the shock is terminated.
-
Avoidance: If the animal crosses to the other compartment during the CS presentation (before the shock), it avoids the shock.
-
Number of Trials: 30 trials
-
Inter-trial interval: 30 seconds.
-
-
Data Collection:
-
Escape Latency: The time from the onset of the shock to the animal crossing to the other compartment.
-
Number of Escape Failures: The number of trials in which the animal fails to cross to the other compartment within a set cutoff time (e.g., 20 seconds) after the shock onset.
-
Number of Avoidances: The number of trials in which the animal crosses during the CS presentation.
-
This compound Administration Protocol
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for intraperitoneal (i.p.) injection
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the weight of the animals.
-
Dissolve the this compound in the vehicle. Gentle warming or sonication may be required to aid dissolution.
-
Prepare fresh on the day of the experiment.
Administration:
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
-
Administer the treatment at a consistent time each day, typically 30-60 minutes before behavioral testing. For a two-day protocol, administer on Day 2 and Day 3 prior to testing.
Mandatory Visualizations
Caption: Experimental workflow for this compound in the learned helplessness model.
Caption: Proposed signaling pathway of this compound in learned helplessness.
References
- 1. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fengabine in Olfactory Bulbectomy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The olfactory bulbectomy (OBX) model in rodents is a widely utilized paradigm for screening potential antidepressant compounds. The surgical removal of the olfactory bulbs induces a range of behavioral, neurochemical, and physiological alterations that mimic certain aspects of human depression, such as anhedonia, cognitive deficits, and hyperactivity in novel environments.[1][2] Fengabine is a GABAergic agent that has demonstrated antidepressant-like properties in preclinical studies.[1] Notably, research has shown that this compound can reverse the passive avoidance learning deficits observed in olfactory bulbectomized rats, suggesting its potential as a therapeutic agent for depression.[1] The mechanism underlying this compound's effects is believed to be its GABA-mimetic action, as its efficacy in the OBX model is reversed by the GABA receptor antagonist, bicuculline.[1]
These application notes provide a comprehensive overview of the use of this compound in the OBX model, including detailed experimental protocols and a summary of expected outcomes based on existing literature.
Data Presentation
Table 1: Effect of this compound on Passive Avoidance Behavior in Olfactory Bulbectomized Rats
| Treatment Group | N | Acquisition Trial Latency (seconds) | Retention Trial Latency (seconds) |
| Sham + Vehicle | 10 | Data | Data |
| OBX + Vehicle | 10 | Data | Data |
| OBX + this compound (Dose 1) | 10 | Data | Data |
| OBX + this compound (Dose 2) | 10 | Data | Data |
| OBX + Imipramine (Positive Control) | 10 | Data | Data |
Caption: Representative data table for passive avoidance test results. Data would be presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).
Table 2: Neurochemical Analysis of Brain Tissue from Olfactory Bulbectomized Rats Treated with this compound
| Treatment Group | Brain Region | GABAA Receptor Binding (Bmax, fmol/mg protein) | Glutamate Levels (µmol/g tissue) | Serotonin (5-HT) Levels (ng/g tissue) | Norepinephrine (NE) Levels (ng/g tissue) |
| Sham + Vehicle | Hippocampus | Data | Data | Data | Data |
| OBX + Vehicle | Hippocampus | Data | Data | Data | Data |
| OBX + this compound | Hippocampus | Data | Data | Data | Data |
| Sham + Vehicle | Prefrontal Cortex | Data | Data | Data | Data |
| OBX + Vehicle | Prefrontal Cortex | Data | Data | Data | Data |
| OBX + this compound | Prefrontal Cortex | Data | Data | Data | Data |
Caption: Example table for presenting neurochemical data. Values would be expressed as mean ± SEM. Statistical analysis would be performed to identify significant differences between groups.
Experimental Protocols
The following are detailed protocols for conducting studies involving this compound in the olfactory bulbectomy model.
Protocol 1: Olfactory Bulbectomy Surgery in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Fine forceps and scissors
-
Aspiration pipette or suction pump
-
Bone wax or hemostatic sponge
-
Suture material or wound clips
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave the head and secure the animal in a stereotaxic frame.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision in the scalp to expose the skull.
-
Retract the skin to visualize the bregma.
-
Drill two small holes through the skull overlying the olfactory bulbs (approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline).
-
Carefully remove the bone flaps.
-
Using a fine instrument, sever the olfactory bulbs from the frontal cortex.
-
Aspirate the olfactory bulbs using a fine-tipped pipette or a suction pump, taking care not to damage the underlying cortical tissue.
-
Control any bleeding with a hemostatic sponge or bone wax.
-
Suture the incision or close it with wound clips.
-
Administer post-operative analgesics and allow the animal to recover in a warm, clean cage.
-
For sham-operated control animals, perform the entire surgical procedure, including drilling the holes in the skull, but leave the olfactory bulbs intact.
-
Allow a recovery period of at least 14 days before commencing behavioral testing to allow for the development of the OBX-induced behavioral syndrome.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Gavage needles or injection supplies (for intraperitoneal, subcutaneous, or oral administration)
Procedure:
-
Prepare a stock solution of this compound at the desired concentration. The exact dose and administration route should be determined based on pilot studies or previous literature. Doses in the range of 10-40 mg/kg have been used for other GABAergic drugs in similar models.
-
Divide the OBX and sham-operated animals into treatment groups (e.g., OBX + Vehicle, OBX + this compound, Sham + Vehicle).
-
Administer this compound or vehicle to the animals according to the chosen dosing regimen (e.g., once daily for 14-21 days). The administration can be done via oral gavage, intraperitoneal (i.p.), or subcutaneous (s.c.) injection.
-
Ensure consistent timing of drug administration each day.
-
Monitor animals for any adverse effects throughout the treatment period.
Protocol 3: Passive Avoidance Test
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with an electrifiable grid floor in the dark compartment)
-
Shock generator
Procedure: Acquisition Trial (Day 1):
-
Place the rat in the light compartment of the apparatus, facing away from the door to the dark compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
Measure the latency for the rat to enter the dark compartment with all four paws (step-through latency).
-
Once the rat has entered the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus 30 seconds after the shock and return it to its home cage.
Retention Trial (Day 2, typically 24 hours after the acquisition trial):
-
Place the rat back into the light compartment.
-
After the same habituation period, open the guillotine door.
-
Measure the step-through latency. An increase in latency to enter the dark compartment is indicative of successful learning and memory of the aversive stimulus.
-
A cut-off time (e.g., 300 seconds) is typically used, and animals that do not enter the dark compartment within this time are assigned the maximum latency score.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed mechanism of this compound action at the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for studying this compound in the OBX model.
Logical Relationship
References
Fengabine Dosage for Preclinical Antidepressant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical antidepressant studies of Fengabine, a GABAergic agent. This document summarizes effective dosages, details experimental protocols, and outlines the current understanding of its mechanism of action.
Introduction
This compound (SL 79.229) is a benzylidene derivative that has demonstrated antidepressant properties in various preclinical models.[1] Unlike typical tricyclic antidepressants, this compound does not inhibit monoamine uptake.[1] Its therapeutic effects are believed to be mediated through a GABAergic mechanism, although it does not bind directly to GABA receptors.[1] The antidepressant actions of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABA system.[1]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various preclinical antidepressant models based on available literature.
Table 1: this compound Dosage in the Learned Helplessness Model
| Animal Model | Dosage Range (i.p.) | Administration Schedule | Observed Effect |
| Rat | 50 mg/kg | 2 days | Completely prevented the learned helplessness induced by unavoidable shock. |
Table 2: this compound Dosage in the Olfactory Bulbectomized Rat Model
| Animal Model | Dosage Range (i.p.) | Administration Schedule | Observed Effect |
| Rat | 25-50 mg/kg | Not specified | Reversed the deficit in learning the step-down avoidance task. |
Table 3: this compound in the Forced Swim Test
| Animal Model | Dosage | Observed Effect |
| Mouse | Low doses | Decreased immobility period. |
| Mouse | High doses | Increased immobility period. |
Experimental Protocols
Detailed methodologies for key preclinical antidepressant models used to evaluate this compound are provided below.
Learned Helplessness Model
This model is used to screen for antidepressant activity by inducing a state of "behavioral despair" in rodents.
Protocol:
-
Induction of Helplessness (Day 1):
-
Place rats in a chamber where they are exposed to unpredictable and inescapable foot shocks.
-
Shock parameters: Typically, a series of shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration) are delivered randomly over a 1-hour session.
-
A control group should be placed in the chambers without receiving shocks.
-
-
Drug Administration:
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the rats as per the study design (e.g., once daily for two days).
-
-
Testing (Day 3):
-
Place the rats in a shuttle box with two compartments, separated by a barrier.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable foot shock.
-
Record the number of failures to escape the shock within a set time (e.g., 20 seconds) over a series of trials (e.g., 30 trials).
-
A decrease in the number of escape failures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.
-
Olfactory Bulbectomy Model
This surgical model of depression in rats leads to behavioral changes that are reversed by chronic antidepressant treatment.
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Perform a bilateral olfactory bulbectomy by aspirating the olfactory bulbs.
-
A sham-operated control group should undergo the same surgical procedure without the removal of the bulbs.
-
Allow a recovery period of at least 14 days.
-
-
Drug Administration:
-
Administer this compound (e.g., 25-50 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14-21 days).
-
-
Behavioral Assessment (e.g., Open Field Test):
-
Place the rat in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, number of line crossings) and anxiety-like behavior (e.g., time spent in the center versus the periphery) for a set duration (e.g., 5-10 minutes).
-
Olfactory bulbectomized rats typically exhibit hyperactivity in the open field, which is attenuated by effective antidepressant treatment.
-
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant drugs.
Protocol:
-
Pre-test Session (Day 1):
-
Place the mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Allow the mouse to swim for 15 minutes.
-
Remove the mouse, dry it, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Place the mouse back into the swim cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST)
Similar to the FST, the TST is a test of behavioral despair in mice.
Protocol:
-
Apparatus:
-
A commercially available or custom-made suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
-
Procedure:
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility, which is defined as the absence of any limb or body movements, except for those required for respiration.
-
A decrease in the duration of immobility suggests an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action
This compound's antidepressant effect is thought to be mediated through the GABAergic system, although it does not directly bind to GABA-A or GABA-B receptors. Its effects are antagonized by the GABA-A receptor antagonist bicuculline, suggesting an indirect enhancement of GABAergic transmission. The precise downstream signaling cascade remains to be fully elucidated.
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the antidepressant potential of a compound like this compound.
Caption: General workflow for preclinical antidepressant drug screening.
References
Application Notes and Protocols for Cell-Based Assays to Determine Fengabine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengabine is a novel antidepressant agent with a proposed GABAergic mechanism of action. Unlike direct GABA agonists, this compound does not bind to GABA receptors but its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline.[1][2] This suggests that this compound likely acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's response to the endogenous ligand, GABA.[3][4]
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] Upon activation by GABA, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and potentiate the GABA-induced chloride current.
These application notes provide detailed protocols for three robust cell-based assays to characterize the activity of this compound as a potential GABA-A receptor PAM: a Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay, an Automated Electrophysiology Patch-Clamp Assay, and a Yellow Fluorescent Protein (YFP)-Based Chloride Influx Assay.
Data Presentation
Table 1: Potentiation of GABA-Evoked Responses by this compound in a FLIPR Membrane Potential Assay
| Compound | GABA Concentration (EC10) | This compound EC50 (µM) | Max Potentiation (% of GABA response) |
| This compound | 1 µM | [Insert experimental value] | [Insert experimental value] |
| Diazepam (Control) | 1 µM | 0.1 µM | 250% |
Table 2: Modulation of GABA-A Receptor Currents by this compound in an Automated Electrophysiology Assay
| Compound | GABA Concentration (EC20) | This compound EC50 (µM) | Fold-Potentiation of GABA Current |
| This compound | 3 µM | [Insert experimental value] | [Insert experimental value] |
| Propofol (Control) | 3 µM | 5 µM | 8-fold |
Table 3: Enhancement of Chloride Influx by this compound in a YFP-Based Assay
| Compound | GABA Concentration (EC15) | This compound EC50 (µM) | Maximum Quench (% of initial fluorescence) |
| This compound | 2 µM | [Insert experimental value] | [Insert experimental value] |
| Lorazepam (Control) | 2 µM | 0.05 µM | 60% |
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Investigating Fengabine's Role in GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengabine is a novel antidepressant agent that has been shown to exert its effects through a GABAergic mechanism.[1][2] Unlike classical benzodiazepines or barbiturates, this compound does not bind directly to GABA receptors.[2] Its pharmacological activity, particularly its antidepressant and anticonvulsant effects, is notably reversed by the GABA-A receptor antagonist bicuculline (B1666979).[1] This suggests that this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission indirectly. These application notes provide an overview of this compound and detailed protocols for its investigation in the context of GABAergic signaling.
Mechanism of Action
This compound's mechanism of action is unique. It does not exhibit affinity for GABA-A or GABA-B receptor binding sites, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[2] The reversal of its pharmacological effects by the competitive GABA-A antagonist bicuculline strongly indicates that this compound enhances the function of the GABA-A receptor in the presence of endogenous GABA.[1] This positions this compound as a putative positive allosteric modulator of the GABA-A receptor. It is hypothesized that this compound binds to a distinct site on the receptor complex, leading to a conformational change that increases the efficiency of GABA-mediated chloride ion influx and subsequent neuronal hyperpolarization.
Data Presentation
In Vitro Efficacy of this compound (Hypothetical Data)
The following table represents the type of quantitative data that would be generated from in vitro electrophysiology and neurochemical assays. Note: Specific experimental values for this compound are not currently available in the public domain.
| Parameter | Experimental Setup | This compound Concentration | Result |
| GABA EC50 Shift | Whole-cell patch-clamp on cultured cortical neurons | 1 µM | Leftward shift in GABA concentration-response curve |
| 10 µM | Further leftward shift | ||
| Potentiation of I-GABA | Two-electrode voltage clamp on Xenopus oocytes expressing α1β2γ2 GABA-A receptors | 1 µM (with EC20 GABA) | ~50% potentiation of GABA-evoked current |
| 10 µM (with EC20 GABA) | ~150% potentiation of GABA-evoked current | ||
| GABA Release | In vitro microdialysis from rat hippocampal slices | 10 µM | No significant change in basal or K+-stimulated GABA release |
| GABA Uptake | Synaptosomal [3H]GABA uptake assay | 100 µM | No significant inhibition of GABA uptake |
In Vivo Behavioral Effects of this compound and Antagonism by Bicuculline
| Behavioral Test | Species | This compound Dose | Effect | Bicuculline Pre-treatment |
| Forced Swim Test | Rat | 20 mg/kg, i.p. | Decreased immobility time | Reversed the effect of this compound |
| Elevated Plus Maze | Mouse | 10 mg/kg, i.p. | Increased time spent in open arms | Antagonized the anxiolytic-like effect |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | 30 mg/kg, i.p. | Increased seizure threshold | Blocked the anticonvulsant effect |
Experimental Protocols
Protocol 1: Investigating the Modulatory Effect of this compound on GABA-A Receptors using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound potentiates GABA-evoked currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2)
-
GABA stock solution (10 mM)
-
This compound stock solution (10 mM in DMSO)
-
Bicuculline methiodide stock solution (10 mM)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds to elicit a baseline current.
-
Wash out the GABA and allow the cell to recover.
-
Pre-apply this compound (e.g., 1, 10, 100 µM) for 1-2 minutes.
-
Co-apply the same concentration of GABA in the presence of this compound and record the current.
-
Wash out the drugs and allow for recovery.
-
To confirm the effect is mediated by GABA-A receptors, pre-apply bicuculline (e.g., 10 µM) followed by co-application of this compound and GABA.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation.
Protocol 2: Assessing the Effect of this compound on GABA Release using In Vivo Microdialysis
Objective: To determine if this compound alters extracellular GABA levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Syringe pump
-
Anesthetized rat
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence detection for GABA analysis
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a microdialysis probe into the target brain region.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period (e.g., 2 hours).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the GABA concentration in the dialysates using HPLC.
-
Data Analysis: Express GABA concentrations as a percentage of the baseline levels for each animal.
Visualizations
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Fengabine solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fengabine. The information is presented in a question-and-answer format to directly address common in vitro solubility and experimental challenges.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my desired aqueous buffer for my in vitro assay. What should I do?
A1: this compound is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
-
Protocol: Follow the detailed "Protocol for Preparing a this compound Stock Solution" in the Experimental Protocols section below.
-
Key Considerations:
Q2: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
A2: This is a common issue with poorly soluble compounds when transitioning from a high-concentration organic stock to an aqueous solution. The key is to control the dilution process and keep the final DMSO concentration low.
-
Stepwise Dilution: Avoid a single, large dilution. It is best to perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to a 1 mM intermediate stock in DMSO before the final dilution into your aqueous buffer.[2]
-
Vigorous Mixing: When performing the final dilution, add the this compound-DMSO solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] Always include a vehicle control in your experiment with the same final concentration of DMSO.[2]
-
Consider Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of lipophilic compounds.[3][4] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[3]
Q3: I am observing inconsistent results in my experiments with this compound. Could this be related to solubility?
A3: Yes, inconsistent results are often linked to poor solubility and precipitation of the test compound. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the compound available to interact with the biological target will be lower and more variable than intended.
-
Visual Inspection: Before starting your experiment, visually inspect your prepared this compound solutions (both stock and working solutions) for any signs of precipitation. The solution should be clear.
-
Pre-warming: Gently warming your aqueous buffer to 37°C before adding the this compound-DMSO stock can sometimes help improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. For short-term storage (up to 2 weeks), 4°C is acceptable. It is highly recommended to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: What is the known mechanism of action of this compound?
A2: this compound is described as a GABAergic agent.[5][6] Its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline.[5][7] However, it's important to note that this compound does not bind directly to GABA-A or GABA-B receptors, nor does it inhibit GABA-transaminase.[7][8] Its mechanism is thought to involve the enhancement of GABAergic transmission through an indirect mechanism.[5][8]
Q3: What are the key physicochemical properties of this compound?
A3: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H17Cl2NO | [7] |
| Molecular Weight | 322.23 g/mol | [7] |
| CAS Number | 80018-06-0 | [7] |
Q4: What is the expected solubility of this compound in common solvents?
A4: While extensive public data is limited, a general solubility profile based on its chemical structure and common laboratory practices is provided below. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Expected Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Water / PBS (pH 7.4) | Very Poorly Soluble / Insoluble |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 322.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile vial.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (µL) = (Weight of this compound (mg) / 322.23 g/mol ) * 100,000 For 1 mg of this compound, the required volume of DMSO is approximately 310.3 µL.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.[2]
Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
References
- 1. This compound Supplier | CAS 80018-06-0 | AOBIOUS [aobious.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Fengabine dosage in in vivo experiments. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of available data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (SL 79.229) is an investigational drug with antidepressant and anticonvulsant properties.[1][2] Its mechanism is described as GABAergic, as its effects in behavioral models are reversed by the GABA-A receptor antagonist bicuculline.[1][3] However, studies have shown that this compound does not directly bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase, suggesting an indirect mechanism of action.[4]
Q2: What are the recommended dosage ranges for this compound in preclinical models?
A2: The effective dose of this compound can vary depending on the animal model and the intended therapeutic effect. In rodent models of depression, intraperitoneal (i.p.) doses ranging from 25 to 150 mg/kg have been reported to be effective. For neurochemical studies in rats, a wider range of 50 to 1000 mg/kg i.p. has been utilized. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility and stability of this compound in various vehicles are not extensively documented in publicly available literature. For preclinical studies, it is common to use a vehicle that ensures the stability and bioavailability of the compound. A thorough screening of vehicles is recommended. This may include aqueous solutions with suspending agents or solubilizers. The stability of the formulation should be assessed prior to administration.
Q4: Are there any known off-target effects or side effects of this compound?
A4: While clinical trials suggested fewer side effects compared to tricyclic antidepressants, detailed preclinical safety and toxicology data, including specific off-target effects, are not widely published. As with any experimental compound, it is important to monitor animals for any adverse reactions or unexpected behavioral changes.
Quantitative Data Summary
Due to the limited publicly available preclinical data for this compound, a comprehensive table of pharmacokinetic parameters and effective doses across various models is not available. The following table summarizes the reported effective dose ranges in rats for antidepressant and neurochemical studies.
| Parameter | Animal Model | Dosage Range (i.p.) | Reference |
| Effective Dose | Antidepressant Models (e.g., Learned Helplessness) | 25 - 150 mg/kg | |
| Effective Dose | Neurochemical Studies | 50 - 1000 mg/kg |
Experimental Protocols
Below are generalized protocols for key in vivo experiments used to evaluate the antidepressant-like effects of compounds like this compound. Researchers should adapt these protocols to their specific laboratory conditions and institutional guidelines.
Learned Helplessness Model in Rats
This model is used to screen for antidepressant activity by assessing an animal's escape performance following exposure to inescapable stress.
Methodology:
-
Apparatus: A two-chambered shuttle box with a grid floor capable of delivering a mild foot shock.
-
Induction Phase (Day 1):
-
Place rats individually in one chamber of the shuttle box.
-
Administer a series of inescapable electric shocks (e.g., 0.8 mA, 15-second duration, with a variable inter-shock interval averaging 60 seconds) for a total of 60 shocks.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.) at the desired dose(s) at a specified time before the testing phase (e.g., 30-60 minutes).
-
-
Testing Phase (Day 2):
-
Place the rat in the shuttle box.
-
Administer a series of escapable shocks (e.g., 30 trials). During this phase, the animal can terminate the shock by crossing to the other chamber.
-
Record the latency to escape for each trial.
-
-
Data Analysis:
-
Compare the average escape latencies between the this compound-treated and vehicle-treated groups. A significant decrease in escape latency in the drug-treated group suggests an antidepressant-like effect.
-
Olfactory Bulbectomy (OBX) Model in Rats
This model induces behavioral changes in rodents that are reversed by chronic, but not acute, antidepressant treatment.
Methodology:
-
Surgery:
-
Anesthetize the rat according to institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a bilateral craniotomy to expose the olfactory bulbs.
-
Aspirate the olfactory bulbs.
-
Suture the incision and provide post-operative care.
-
Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
-
Recovery Period:
-
Allow a recovery period of at least 14 days. During this time, the characteristic OBX-induced behavioral changes, such as hyperactivity in a novel environment, develop.
-
-
Drug Administration:
-
Administer this compound or vehicle daily for a chronic period (e.g., 14-21 days).
-
-
Behavioral Testing:
-
Assess locomotor activity in an open field test. Hyperactivity in OBX rats is a key behavioral marker.
-
Record the total distance traveled and the time spent in the center versus the periphery of the open field.
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound-treated OBX rats to the vehicle-treated OBX rats and sham-operated controls. A reversal of OBX-induced hyperactivity by chronic this compound treatment indicates an antidepressant-like effect.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed indirect modulatory effect of this compound on the GABA-A receptor.
Experimental Workflow for Dosage Optimization
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine stability and storage conditions
This technical support center provides guidance on the stability and storage of fengabine for researchers, scientists, and drug development professionals. The information is curated to address common issues and questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| I am seeing variability in my experimental results between different batches or over time. Could this be related to this compound stability? | Inconsistent storage conditions or improper handling of this compound solutions could lead to degradation and variability in compound activity. Factors such as temperature fluctuations, exposure to light, and multiple freeze-thaw cycles of stock solutions can impact stability. | - Ensure this compound is stored consistently according to the supplier's recommendations (see Table 1). - Prepare fresh solutions for each experiment or aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light, especially if stored for extended periods. - Perform a stability study under your specific experimental conditions to determine the compound's viability over time. |
| My this compound powder has changed in appearance (e.g., color, clumping). Is it still usable? | Changes in the physical appearance of the powder could indicate degradation or moisture absorption. | - It is recommended not to use the product if its appearance has changed. - Ensure the container is tightly sealed and stored in a desiccator, especially in humid environments. - If you must use it, consider running a small-scale pilot experiment to validate its activity against a new, unopened vial. |
| I am unsure about the stability of this compound in my specific solvent or buffer. How can I check this? | This compound's stability can be solvent and pH-dependent. Without specific data, it is crucial to determine its stability empirically in your system. | - Prepare a solution of this compound in your desired solvent or buffer. - Analyze the purity of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC. - Monitor for the appearance of degradation peaks. - Store the solution under your typical experimental conditions (e.g., temperature, light exposure) during the stability test. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on supplier information, solid this compound should be stored at 0°C for short-term use and -20°C for long-term storage[1]. One supplier also mentions that it can be stored at room temperature in the continental US, but this may vary elsewhere. It is always best to refer to the Certificate of Analysis provided with your specific batch[2].
Q2: How should I store this compound solutions?
Q3: What is the known degradation pathway for this compound?
A3: Currently, there is no publicly available information detailing the specific degradation pathways of this compound.
Q4: Are there any specific handling guidelines for this compound?
A4: No specific handling guidelines for this compound have been published. As with any research chemical, it is important to use standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Storage Condition Summary
| Supplier | Short-Term Storage | Long-Term Storage | Solubility |
| AOBIOUS | 0°C | -20°C | DMSO[1] |
| MedchemExpress.com | Room temperature (in continental US) | Refer to Certificate of Analysis | Not specified |
Experimental Workflow for Handling and Storage
The following diagram outlines a recommended workflow for handling and storing this compound to ensure consistency and minimize potential degradation.
Caption: Recommended workflow for handling and storing this compound.
References
Potential off-target effects of Fengabine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fengabine.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
This compound is characterized as a GABAergic antidepressant agent.[1][2] However, its mechanism is indirect. Unlike many GABAergic compounds, this compound does not directly bind to GABA receptors (both GABA-A and GABA-B subtypes) or inhibit the GABA transaminase (GABA-T) enzyme.[3][4] The antidepressant effects of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its therapeutic actions are mediated through the enhancement of GABAergic transmission.[1][3]
Q2: Are there any known off-target binding interactions for this compound?
The available literature does not provide a comprehensive off-target binding profile of this compound against a wide range of receptors and enzymes. Preclinical studies have indicated that this compound does not inhibit monoamine uptake.[1] It is also reported to be inactive in vitro on [3H]GABA binding to GABA-A or GABA-B receptors.[4]
Q3: What are the observed effects of this compound on other neurotransmitter systems?
While its primary classification is GABAergic, this compound has been shown to affect noradrenergic and serotonergic systems. Acutely, it can accelerate the turnover rate of norepinephrine (B1679862) in the rat brain.[4] However, it does not appear to affect cerebral serotonin (B10506) uptake, synthesis, or metabolism.[4] After prolonged treatment, this compound has been observed to cause a desensitization of isoprenaline-stimulated adenylate cyclase, but it does not alter cortical beta, alpha-1, or alpha-2 adrenoceptor binding sites, nor cortical serotonin receptors or [3H]imipramine binding sites.[4]
Q4: What are the most frequently reported side effects of this compound in clinical trials?
In clinical trials, this compound was generally well-tolerated with fewer side effects compared to tricyclic antidepressants, particularly a lack of significant anticholinergic or cardiovascular effects.[5][6] Notably, this compound does not have sedative effects.[3] The most prominent side effects reported were alterations in liver enzymes, specifically more frequent alterations in Gamma-GT (gamma-glutamyl transferase), and increases in cholesterol values.[5]
Troubleshooting Guides
Issue 1: Unexpected sedative or hypnotic effects observed in animal models.
-
Possible Cause: While this compound itself is known to be non-sedative, high concentrations or interactions with other administered compounds could potentially lead to unforeseen sedative effects. The vehicle used for administration could also contribute to this effect.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of the this compound sample through analytical chemistry techniques (e.g., HPLC, mass spectrometry).
-
Review Dosing: Confirm that the administered dose is within the experimentally established range for antidepressant-like effects (e.g., 25-50 mg/kg i.p. in rats) and not approaching toxicological levels.[2]
-
Evaluate Vehicle Effects: Run a control group with only the vehicle to rule out any sedative properties of the solvent.
-
Assess Drug-Drug Interactions: If co-administering other compounds, investigate their potential for synergistic sedative effects with a GABAergic agent.
-
Issue 2: Conflicting results in GABA receptor binding assays.
-
Possible Cause: Direct competitive binding assays with this compound at GABA-A or GABA-B receptors are expected to be negative.[3][4] Any observed binding may be due to experimental artifacts or impurities.
-
Troubleshooting Steps:
-
Assay Type: Confirm that you are using a direct binding assay. This compound's mechanism is indirect, so it would not be expected to displace radioligands that bind directly to the GABA binding site.
-
Positive and Negative Controls: Ensure that appropriate positive controls (e.g., GABA, muscimol (B1676869) for GABA-A; baclofen (B1667701) for GABA-B) and negative controls are included and performing as expected.
-
Compound Purity: As with any in vitro assay, the purity of the this compound sample is critical. Impurities could be responsible for false-positive results.
-
Consider Allosteric Modulation: While direct binding is not reported, consider designing experiments to investigate potential allosteric modulation of GABA receptors, although this is not its described mechanism.
-
Issue 3: Observed alterations in liver enzyme or lipid profiles in preclinical studies.
-
Possible Cause: This aligns with findings from clinical trials where elevated Gamma-GT and cholesterol were reported.[5] This suggests a potential off-target effect on hepatic function or lipid metabolism.
-
Troubleshooting Steps:
-
Establish Baseline: Ensure that baseline measurements of liver enzymes (e.g., ALT, AST, Gamma-GT) and lipid panels are taken before the administration of this compound.
-
Dose-Response Relationship: Investigate if the observed changes are dose-dependent. This can help in determining a potential therapeutic window with minimal off-target effects.
-
Time-Course Analysis: Monitor these parameters over the duration of the study to understand the onset and potential reversibility of these effects after cessation of treatment.
-
Histopathological Examination: If significant and persistent alterations are observed, consider histopathological analysis of liver tissue to identify any morphological changes.
-
Data Presentation
Table 1: Summary of this compound's Effects on Neurotransmitter Systems
| Neurotransmitter System | Observed Effect | Reference |
| GABAergic | Antidepressant effects reversed by GABA-A antagonist bicuculline. No direct binding to GABA-A or GABA-B receptors. No inhibition of GABA-T. | [1][3][4] |
| Noradrenergic | Acutely accelerates norepinephrine turnover. Chronic treatment leads to desensitization of isoprenaline-stimulated adenylate cyclase. No change in cortical adrenoceptor binding sites. | [4] |
| Serotonergic | No effect on cerebral serotonin uptake, synthesis, or metabolism. No change in cortical serotonin receptor or [3H]imipramine binding sites after chronic treatment. | [4] |
Table 2: Summary of Clinically Observed Side Effects Compared to Tricyclic Antidepressants (TCAs)
| Side Effect Profile | This compound | Tricyclic Antidepressants (TCAs) | Reference |
| Anticholinergic Effects | Significantly less frequent | More frequent | [5] |
| Sedation | Lacks sedative effects | Commonly causes sedation | [3] |
| Gamma-GT Alterations | More frequently altered (30.4%) | Less frequently altered (10.5%) | [5] |
| Cholesterol Increase | Observed in some patients | Not reported as a primary side effect | [5] |
Experimental Protocols
Protocol 1: Investigation of this compound's Effect on the Learned Helplessness Model in Rats
This protocol is designed to assess the antidepressant-like activity of this compound.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Apparatus: Two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Procedure:
-
Induction of Helplessness (Day 1):
-
Place rats individually in the shuttle box.
-
Administer a series of 60 inescapable shocks (e.g., 0.8 mA, 15 seconds duration) with a variable inter-shock interval (average 60 seconds).
-
Return animals to their home cages.
-
-
Drug Administration (Days 1 and 2):
-
Administer this compound (e.g., 25, 50 mg/kg, i.p.) or vehicle 30 minutes before the induction session on Day 1 and 30 minutes before the testing session on Day 2.
-
-
Testing (Day 2):
-
Place each rat in the shuttle box.
-
Present a conditioned stimulus (e.g., a light or tone) for 5 seconds, followed by the presentation of the conditioned stimulus with a scrambled shock (e.g., 0.8 mA) for up to 30 seconds.
-
An escape failure is recorded if the rat does not cross to the other side of the shuttle box within the 30-second shock period.
-
Conduct 30 trials with a variable inter-trial interval.
-
-
-
Data Analysis:
-
Record the number of escape failures for each animal.
-
Compare the mean number of escape failures between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in escape failures in the this compound group indicates an antidepressant-like effect.
-
Protocol 2: In Vitro GABA-A Receptor Binding Assay
This protocol is to determine if this compound directly interacts with the GABA-A receptor binding site.
-
Materials:
-
Rat cortical membrane preparation.
-
Radioligand: [3H]Muscimol or [3H]GABA.
-
Non-specific binding control: Unlabeled GABA (high concentration).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
-
Procedure:
-
In a microcentrifuge tube, combine the rat cortical membrane preparation, [3H]Muscimol (at a concentration near its Kd), and either vehicle, unlabeled GABA (for non-specific binding), or this compound at various concentrations.
-
Incubate at 4°C for a specified time (e.g., 20 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine if this compound displaces the radioligand and, if so, calculate the IC50 value. Based on existing literature, no significant displacement is expected.[4]
-
Mandatory Visualizations
Caption: Proposed indirect GABAergic mechanism of this compound.
Caption: Experimental workflow for the learned helplessness model.
Caption: Troubleshooting logic for unexpected sedation.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of this compound, a new GABAergic agent, in depressed outpatients: a double-blind study versus clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fengabine Delivery Challenges in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the delivery of Fengabine in animal models. Given that this compound is a discontinued (B1498344) investigational drug, publicly available data on its physicochemical properties and formulation is limited. This guide combines available information with general best practices for formulating and administering poorly soluble compounds in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (SL-79,229) is an investigational drug that was studied for its antidepressant properties.[1] Its mechanism of action is considered to be GABAergic, as its antidepressant effects in animal models are reversed by GABA-A receptor antagonists like bicuculline.[1] However, it does not bind directly to GABA receptors or inhibit the enzyme GABA transaminase (GABA-T).[1]
Q2: What are the reported in vivo effects of this compound in animal models?
A2: In rodent models, this compound has demonstrated antidepressant-like and anticonvulsant activities.[2] It has been shown to reverse passive avoidance deficits in olfactory bulbectomized rats and antagonize escape deficits in the learned helplessness model.[2]
Q3: In what solvents is this compound known to be soluble?
Q4: What is the known stability of this compound?
A4: Detailed stability studies for this compound under various conditions (e.g., pH, temperature, light) are not publicly available. As a general precaution for investigational compounds, it is recommended to store the solid powder at -20°C and to prepare fresh solutions for each experiment. If a stock solution in DMSO is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q5: What is the oral bioavailability of this compound in animal models?
A5: There is no publicly available data on the oral bioavailability of this compound in animal models. Clinical trials in humans involved oral administration, suggesting some level of oral absorption, but the extent is unknown.[1] For preclinical studies, it is crucial to determine the bioavailability in the chosen animal model to inform dose selection and route of administration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the in vivo administration of this compound.
Issue 1: Difficulty in Preparing a Homogeneous Formulation
-
Question: My this compound powder is not dissolving in my desired vehicle (e.g., saline, PBS). What should I do?
-
Answer: This is a common challenge with poorly soluble compounds. Here are some steps to troubleshoot and develop a suitable formulation:
-
Start with an Organic Co-solvent: Since this compound is soluble in DMSO, you can prepare a high-concentration stock solution in 100% DMSO.
-
Use a Co-solvent System: For in vivo administration, the final concentration of DMSO should be minimized (ideally below 10% v/v) to avoid toxicity. You can dilute the DMSO stock solution into a vehicle containing other co-solvents such as polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG), or ethanol.
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL can help to create a stable microemulsion or suspension and prevent precipitation of the compound in the aqueous phase.
-
Consider Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
-
Sonication and Gentle Warming: To aid dissolution, you can use a sonicator or gently warm the solution. Be cautious with heating as it may degrade the compound.
-
Issue 2: Precipitation of this compound upon Dilution or During Administration
-
Question: My this compound solution looks clear initially, but a precipitate forms when I dilute it or after some time. How can I prevent this?
-
Answer: This indicates that the compound is crashing out of the solution as the solvent composition changes.
-
Optimize Co-solvent/Surfactant Ratios: Experiment with different ratios of your co-solvents and surfactants to find a formulation that maintains this compound in solution at the desired final concentration.
-
Prepare Fresh Formulations: Due to potential instability in solution, it is always best to prepare the final dosing formulation immediately before administration.
-
Maintain Homogeneity: If you are working with a suspension, ensure it is continuously and gently stirred during the dosing procedure to maintain a uniform concentration.
-
Issue 3: High Variability in Experimental Results
-
Question: I am observing a large degree of variability in the behavioral or physiological responses in my animal studies. Could this be related to drug delivery?
-
Answer: Yes, inconsistent drug exposure is a major contributor to experimental variability.
-
Ensure Accurate Dosing: For suspensions, ensure the formulation is well-mixed before drawing each dose to guarantee that each animal receives the correct amount of the drug.
-
Standardize Administration Technique: Ensure that the administration procedure (e.g., gavage depth, injection site) is consistent across all animals.
-
Consider the Route of Administration: Intraperitoneal (IP) or intravenous (IV) administration generally leads to more consistent bioavailability compared to oral (PO) or subcutaneous (SC) routes for poorly soluble compounds, as they bypass the complexities of gastrointestinal absorption. If the oral route is necessary for your study design, significant formulation development will be required to ensure consistent absorption.
-
Fasting Status: For oral administration, the presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₁₇Cl₂NO | [1] |
| Molecular Weight | 322.23 g/mol | [1] |
| Appearance | Solid Powder | General knowledge for such compounds |
| Solubility | Soluble in DMSO | Commercial supplier data |
| Data not available for water, ethanol, PBS, etc. | Publicly available literature | |
| Stability | Specific data not available. Recommended to store solid at -20°C and prepare fresh solutions. | General best practice |
| Oral Bioavailability | Data not available for animal models. | Publicly available literature |
| Known Drug Interactions | May induce its own metabolism upon repeated dosing.[4] | [4] |
Table 2: Recommended Starting Formulations for Preclinical Studies with this compound
| Route of Administration | Vehicle Composition (Example Starting Points) | Maximum Recommended Volume (Rat) | Maximum Recommended Volume (Mouse) |
| Oral (PO) | 0.5% - 2% Tween® 80 in sterile water or saline | 10 mL/kg | 10 mL/kg |
| 10% DMSO, 40% PEG400, 50% Saline | 5 mL/kg | 10 mL/kg | |
| Intraperitoneal (IP) | 5% - 10% DMSO in sterile saline | 10 mL/kg | 10 mL/kg |
| 5% DMSO, 10% Cremophor® EL, 85% Saline | 5 mL/kg | 10 mL/kg | |
| Intravenous (IV) | 5% DMSO, 20% HP-β-CD in sterile water for injection | 4 mL/kg | 5 mL/kg |
Note: These are starting points. The final formulation should be optimized based on solubility and tolerability studies in the specific animal model.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rats (10 mg/kg)
This protocol provides a general method for preparing a suspension of a poorly soluble compound like this compound.
-
Calculate Required Amounts:
-
For a 250g rat, the dose is 2.5 mg (10 mg/kg * 0.25 kg).
-
Assuming a dosing volume of 5 mL/kg, the volume to administer is 1.25 mL.
-
The required concentration of the formulation is 2 mg/mL (2.5 mg / 1.25 mL).
-
To prepare a 10 mL batch of this formulation, you will need 20 mg of this compound.
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of Tween® 80 in sterile saline. For 10 mL, this is 50 mg of Tween® 80 in 10 mL of saline.
-
-
Formulation Preparation:
-
Weigh 20 mg of this compound powder into a sterile glass vial.
-
Add a small volume (e.g., 1 mL) of the vehicle to the powder and triturate with a sterile glass rod to form a smooth paste. This helps to break up any aggregates.
-
Gradually add the remaining vehicle to the vial while continuously stirring or vortexing to create a uniform suspension.
-
Visually inspect the suspension for any large particles. If necessary, sonicate for a few minutes to improve dispersion.
-
-
Administration:
-
Before drawing each dose, ensure the suspension is well-mixed by gentle vortexing or inversion.
-
Administer the calculated volume to the rat using a suitable oral gavage needle.
-
Protocol 2: Preparation of a this compound Formulation for Intraperitoneal Injection in Mice (10 mg/kg)
This protocol details the preparation of a co-solvent based formulation.
-
Calculate Required Amounts:
-
For a 25g mouse, the dose is 0.25 mg (10 mg/kg * 0.025 kg).
-
Assuming a dosing volume of 10 mL/kg, the volume to administer is 0.25 mL.
-
The required concentration of the formulation is 1 mg/mL.
-
To prepare a 5 mL batch of this formulation, you will need 5 mg of this compound.
-
-
Formulation Preparation:
-
Weigh 5 mg of this compound into a sterile vial.
-
Add 0.5 mL of DMSO (10% of the final volume) and vortex until the compound is completely dissolved.
-
In a separate sterile tube, prepare the remaining 4.5 mL of the vehicle (e.g., sterile saline).
-
Slowly add the vehicle to the DMSO solution while vortexing to prevent precipitation.
-
-
Administration:
-
Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
-
Administer the calculated volume to the mouse via intraperitoneal injection.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor in vivo delivery of this compound.
Caption: Postulated signaling pathway for this compound's GABAergic action.
Caption: General experimental workflow for a preclinical this compound study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and stabilization of a benzylpenicillin chemical delivery system by 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Interpreting unexpected results in Fengabine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fengabine. Our goal is to help you interpret unexpected results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My in-vitro experiments show this compound has antidepressant-like effects, but I cannot detect any direct binding to GABA-A receptors. Is this a known issue?
A1: Yes, this is a well-documented and unexpected characteristic of this compound. While its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline (B1666979), this compound itself does not appear to bind directly to the GABA-A receptor complex.[1][2] This suggests an indirect mechanism of action. It is hypothesized that this compound may modulate the GABAergic system upstream of the receptor, possibly by influencing GABA synthesis, release, or metabolism, or by interacting with a yet unidentified molecular target that in turn modulates GABA-A receptor function.
Q2: I observed an increase in Gamma-Glutamyl Transferase (GGT) and cholesterol levels in my animal models treated with this compound. Is this a typical side effect?
A2: Yes, clinical studies have reported a higher frequency of altered Gamma-GT levels and increased cholesterol values in patients treated with this compound compared to those treated with tricyclic antidepressants.[3] The increase in GGT is thought to be a result of enzymatic induction.[3] When designing your experiments, it is crucial to include baseline and periodic monitoring of these biochemical markers to accurately assess the metabolic effects of this compound in your models.
Q3: My results show that the antidepressant effects of this compound are blocked by bicuculline. How can I explain this without direct receptor binding?
A3: The reversal of this compound's antidepressant effects by bicuculline is a key finding that strongly supports a GABAergic mechanism of action.[1] Bicuculline is a competitive antagonist of the GABA-A receptor, meaning it blocks the receptor's activation by GABA. The fact that bicuculline can reverse the effects of this compound indicates that this compound's mechanism, although indirect, ultimately leads to an enhancement of GABA-A receptor-mediated neurotransmission. Your experimental discussion should focus on this indirect potentiation of the GABAergic system.
Q4: this compound shows anticonvulsant properties in my studies, which is contrary to many classic antidepressants. Is this an expected finding?
A4: Yes, the wide-spectrum anticonvulsant action of this compound is a known and significant finding that aligns with its GABA-mimetic properties. This contrasts with the proconvulsant effects observed with some classical antidepressants. This characteristic further supports the hypothesis that this compound enhances GABAergic inhibition in the central nervous system.
Q5: I am not observing sedative effects with this compound in my behavioral studies, which is unusual for a GABAergic agent. Am I missing something?
A5: Your observation is consistent with clinical findings. A notable feature of this compound is its lack of sedative effects, which distinguishes it from many other drugs that enhance GABAergic transmission, such as benzodiazepines. This suggests that this compound may have a more nuanced mechanism of action that does not produce the global central nervous system depression associated with sedation.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No direct binding to GABA-A receptors in radioligand binding assays. | This is the expected result. This compound's mechanism is indirect. | 1. Confirm the integrity of your GABA-A receptor preparation using a known ligand (e.g., [3H]muscimol).2. Shift focus to investigating upstream GABAergic pathways (e.g., GABA synthesis, release, or reuptake).3. Consider experiments to measure changes in GABA levels or GABAergic synaptic activity in the presence of this compound. |
| Variability in the reversal of this compound's effects by bicuculline. | 1. Suboptimal dose of bicuculline.2. Timing of bicuculline administration relative to this compound treatment and behavioral testing. | 1. Perform a dose-response study for bicuculline to determine the optimal concentration for antagonism in your model.2. Carefully time the administration of bicuculline to ensure it is present at the target site during the peak effect of this compound. |
| Inconsistent antidepressant-like effects in animal models. | 1. Choice of animal model.2. Parameters of the stress induction. | 1. This compound has shown efficacy in models like the learned helplessness and olfactory bulbectomy models. Ensure your chosen model is appropriate.2. Standardize all parameters of the stress protocol (e.g., shock intensity and duration in the learned helplessness model) to ensure consistent induction of the depressive-like phenotype. |
| Significant elevation in liver enzymes (GGT) or cholesterol. | This is a known side effect of this compound. | 1. Establish baseline measurements for GGT and cholesterol before initiating this compound treatment.2. Monitor these parameters at regular intervals throughout the study.3. Correlate the biochemical changes with the behavioral outcomes to better understand the therapeutic window and potential liabilities of this compound. |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of this compound vs. Tricyclic Antidepressants (TCAs)
| Parameter | This compound Group | TCA Group | Reference |
| Number of Patients | 194 | 204 | |
| Patients Rated as Improved or Much Improved | 74% | 72% | |
| Patients with Altered Gamma-GT | 30.4% | 10.5% |
Table 2: Side Effect Profile of this compound in Clinical Trials
| Side Effect Type | This compound | Tricyclic Antidepressants (TCAs) | Reference |
| Anticholinergic Side Effects | Less Frequent | Significantly More Frequent | |
| Sedative Effects | Absent | Present |
Experimental Protocols
Learned Helplessness Model in Rats
This protocol is designed to induce a depressive-like state in rats through exposure to inescapable stress.
Materials:
-
Shuttle box with two compartments separated by a gate, equipped with a grid floor for delivering foot shocks.
-
A sound or light stimulus as a conditioned stimulus (CS).
-
A shock generator.
Procedure:
-
Induction Phase (Day 1):
-
Place the rat in one compartment of the shuttle box.
-
Administer a series of inescapable foot shocks (e.g., 0.8 mA, 15 seconds duration) with a variable inter-shock interval (e.g., 60-120 seconds) for a total of 60-100 shocks. The gate to the other compartment remains closed.
-
-
Testing Phase (Day 2):
-
24 hours after the induction phase, place the rat in the shuttle box.
-
Present the conditioned stimulus (CS), followed by a foot shock (e.g., 0.8 mA). The gate to the other compartment is now open, allowing the rat to escape the shock by moving to the other side.
-
Record the latency to escape the shock. A failure to escape within a defined period (e.g., 30 seconds) is recorded as an escape failure.
-
Administer a series of 15-30 escape trials.
-
-
Drug Administration:
-
Administer this compound or vehicle control intraperitoneally (i.p.) at a specified time before the testing phase (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the number of escape failures and the average escape latency between the this compound-treated and vehicle-treated groups. A significant reduction in escape failures and latency in the this compound group indicates an antidepressant-like effect.
-
GABA-A Receptor Binding Assay ([3H]Muscimol)
This protocol is used to determine the binding of a ligand to the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum), homogenized.
-
[3H]Muscimol (radioligand).
-
Unlabeled GABA or bicuculline for determining non-specific binding.
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in buffer to a desired protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [3H]muscimol (at a concentration near its Kd, e.g., 2-5 nM), and either buffer (for total binding), this compound (at various concentrations), or a saturating concentration of unlabeled GABA or bicuculline (e.g., 1 mM GABA, for non-specific binding).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20-30 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the effect of this compound on [3H]muscimol binding.
-
Visualizations
Caption: Proposed indirect mechanism of this compound action.
References
Fengabine Degradation and Experimental Impact: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of Fengabine and its impact on experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate issues related to this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a GABAergic antidepressant agent that has been investigated for its potential therapeutic effects.[1][2][3][4] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the appearance of unexpected biological effects, and interference with analytical measurements.
Q2: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the literature, its chemical structure suggests susceptibility to several degradation pathways. This compound is a benzylidene derivative containing an imine and a secondary amine functional group, as well as a conjugated system.[4][5] Based on this structure, the following degradation products can be anticipated:
-
Hydrolysis Products: The imine group in this compound can undergo hydrolysis to yield a ketone and a primary amine.[1][2][6][7][8]
-
Oxidation Products: The secondary amine is susceptible to oxidation, which can lead to the formation of various oxidized species.[3][9][10][11][12]
-
Photodegradation Products: The conjugated double bond system in this compound may be susceptible to photodegradation upon exposure to light.[13][14][15][16][17]
Q3: How can I minimize this compound degradation?
To minimize degradation, proper storage and handling are essential. It is recommended to store this compound under the conditions specified in the Certificate of Analysis.[1] General recommendations include:
-
Storage: Store in a cool, dark, and dry place. For long-term storage, -20°C is often recommended.
-
Light Protection: Protect from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.
-
pH Control: Be mindful of the pH of your solutions, as imine hydrolysis can be catalyzed by acidic or basic conditions.[6][7][8]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.
Q4: What are the signs of this compound degradation in my experiments?
Signs of degradation can manifest in several ways:
-
Reduced Biological Activity: A decrease in the expected biological effect could indicate that the active compound has degraded.
-
Inconsistent Results: High variability between experiments may be due to inconsistent levels of degradation.
-
Appearance of Unknown Peaks: In analytical techniques like HPLC, the appearance of new peaks that are not present in a freshly prepared standard solution can indicate the presence of degradation products.
-
Changes in Physical Appearance: Discoloration or precipitation in your this compound stock solution can be a sign of significant degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Biological Activity
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing a lower-than-expected or inconsistent biological response with this compound? | The this compound stock solution or working solutions may have degraded, leading to a lower concentration of the active compound. | 1. Prepare Fresh Solutions: Prepare a new stock solution of this compound from a fresh vial. 2. Verify Storage Conditions: Ensure that the compound is stored according to the manufacturer's recommendations (cool, dark, and dry). 3. Use a Stability-Indicating Method: If available, use an analytical method (e.g., HPLC) to check the purity of your stock solution. |
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
| Question | Possible Cause | Troubleshooting Steps |
| I am observing extra peaks in my chromatogram that are not present in the reference standard. What could they be? | These extra peaks are likely degradation products of this compound that have formed during storage or sample processing. | 1. Perform a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Analyze a Fresh Sample: Analyze a freshly prepared sample to confirm that the extra peaks are not present initially. 3. Optimize Sample Handling: Minimize the time between sample preparation and analysis. Keep samples cool and protected from light. |
Data Summary
Table 1: Potential Degradation Pathways and Products of this compound
| Degradation Pathway | Susceptible Functional Group | Potential Degradation Products | Contributing Factors |
| Hydrolysis | Imine (C=N) | 4-chloro-6-((2-chlorophenyl)carbonyl)cyclohexa-2,4-dien-1-one and Butylamine | Presence of water, acidic or basic pH |
| Oxidation | Secondary Amine (-NH-) | N-oxides, Nitrones | Presence of oxidizing agents, exposure to air over time |
| Photodegradation | Conjugated double bonds | Isomers, cleavage products | Exposure to UV or visible light |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature; Long-term: -20°C[1] | To slow down chemical degradation reactions. |
| Light | Store in the dark (e.g., amber vials, wrapped in foil) | To prevent photodegradation of the conjugated system. |
| Atmosphere | Store in a tightly sealed container | To minimize exposure to moisture and oxygen. |
| Solvents | Use high-purity, dry solvents for stock solutions. | To prevent solvent-mediated degradation. |
| Solution Storage | Prepare fresh or store at low temperatures for a limited time. | To minimize degradation in solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to help identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Keep 1 mL of stock solution in an oven at 60°C for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with an untreated control sample, using a suitable analytical method like HPLC-UV or LC-MS.
-
Compare the chromatograms to identify the peaks corresponding to the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.
1. Column Selection:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent drug from its degradation products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Start with a gradient of 10% B to 90% B over 20-30 minutes.
3. Detection:
-
Use a UV detector. Determine the maximum absorbance wavelength (λmax) of this compound by scanning a dilute solution. This is likely to be in the UV range due to the conjugated system.
4. Method Validation:
-
Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[18][19][20]
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 10. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis spectroscopy [faculty.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. nveo.org [nveo.org]
- 19. ijariit.com [ijariit.com]
- 20. iajps.com [iajps.com]
Adjusting Fengabine concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fengabine in cell culture experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antidepressant and anticonvulsant agent.[1] While its precise mechanism is not fully understood, it is classified as a GABAergic agent.[1] However, studies have shown that this compound does not directly bind to GABA-A or GABA-B receptors at concentrations up to 50-100 µM in rat brain homogenates.[2] Its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABAergic system.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
Based on receptor binding studies where concentrations up to 100 µM were tested without direct binding activity, a good starting point for functional cell-based assays would be in the range of 1 µM to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve this compound for cell culture experiments?
This compound is a hydrophobic molecule. It is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture applications, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are appropriate for studying the effects of this compound?
Given its GABAergic properties, neuronal cell lines are the most relevant models. Commonly used human neuroblastoma cell lines like SH-SY5Y and rat pheochromocytoma-derived PC-12 cells are suitable choices. SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers. PC-12 cells are a well-established model for studying neuronal differentiation and neurosecretion. Primary neuronal cultures can also be used for more physiologically relevant studies.
Q5: What are the expected downstream signaling effects of this compound?
While the direct targets of this compound are unknown, its indirect GABAergic action suggests potential modulation of signaling pathways downstream of GABA-A receptor activation. These pathways can include:
-
Chloride Ion Influx: Activation of GABA-A receptors typically leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibiting neuronal firing.
-
Calcium Signaling: In some developmental stages or specific neuronal types, GABA-A receptor activation can lead to depolarization and an increase in intracellular calcium concentration ([Ca2+]i) through the activation of voltage-gated calcium channels.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium can, in turn, activate downstream signaling cascades, including Protein Kinase C (PKC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 200 µM). |
| Cell line is not responsive. | Ensure the chosen cell line expresses the necessary receptors and signaling components for a GABAergic response. Consider using a different cell line or primary neurons. | |
| Incubation time is too short. | Increase the incubation time with this compound (e.g., 24, 48, or 72 hours). | |
| High cell death/cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this for functional assays. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as the this compound-treated samples. | |
| Precipitate forms in the culture medium | Poor solubility of this compound. | Prepare a fresh, more dilute stock solution of this compound in DMSO. Ensure the stock solution is fully dissolved before adding it to the culture medium. Add the stock solution to the medium with gentle mixing. |
| Inconsistent or variable results | Inconsistent cell plating density. | Ensure a uniform cell number is seeded in all wells. |
| Edge effects in multi-well plates. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. |
Experimental Protocols
This compound Stock Solution Preparation
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortexing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment (LDH Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for common issues with this compound experiments.
Caption: Putative downstream signaling of GABA-A receptor modulation.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate Fengabine-induced side effects in vivo
Disclaimer: Fengabine is an investigational compound that was not brought to market. As such, comprehensive in vivo data, particularly concerning the mitigation of side effects, is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the compound's known GABAergic mechanism of action and general principles of neuropharmacology. Researchers should exercise caution and conduct thorough dose-response and safety evaluations for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is characterized as a GABAergic agent. However, its precise mechanism is not fully understood. Studies have shown that it does not directly bind to GABA receptors (GABA-A or GABA-B) nor does it inhibit the GABA-transaminase (GABA-T) enzyme.[1][2] Its antidepressant-like effects in preclinical models are reversed by GABA-A receptor antagonists, such as bicuculline (B1666979), suggesting an indirect GABA-mimetic action.[1][3]
Q2: What are the reported side effects of this compound in clinical and preclinical studies?
A2: In clinical trials, this compound was reported to have fewer side effects compared to tricyclic antidepressants.[1][4] Notably, it was found to lack sedative effects.[1][5] However, some clinical studies observed alterations in gamma-glutamyl transferase (Gamma-GT) levels, suggesting potential effects on liver enzymes, and increases in cholesterol values.[4] Preclinical studies have highlighted its anticonvulsant properties.[3] Given its GABAergic nature, researchers should be vigilant for potential side effects typical of this class of compounds, such as motor impairment, even though sedation has been reported to be absent.
Q3: Can this compound's effects be reversed?
A3: Yes, the antidepressant-like effects of this compound in animal models can be reversed by the administration of GABA-A receptor antagonists like bicuculline.[3] This suggests that in the event of acute, severe adverse effects, a similar approach could be investigated, though specific protocols for this have not been published.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment
While this compound is reportedly non-sedative, individual animal models or specific experimental conditions might reveal such effects.
Possible Causes:
-
Dose-Related Effects: The dose administered may be too high for the specific animal model, strain, or age.
-
Off-Target Effects: At higher concentrations, this compound might interact with other neural pathways.
-
Interaction with Other Experimental Agents: Concomitant administration of other compounds could potentiate sedative or motor-impairing effects.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose and a potential therapeutic window.
-
Behavioral Phenotyping: Employ sensitive behavioral tests to quantify motor coordination and sedation (e.g., rotarod test, open field test).
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed side effects.
-
Antagonist Co-administration: As a mechanistic probe, co-administer a non-convulsive dose of a GABA-A antagonist like bicuculline or flumazenil (B1672878) to see if the side effects are mitigated. This can help confirm if the effects are mediated through the GABAergic system.[6][7]
Issue 2: Elevated Liver Enzymes (Gamma-GT)
Clinical data suggests a potential for altered liver enzyme levels.[4]
Possible Causes:
-
Hepatic Metabolism: this compound or its metabolites may induce or inhibit hepatic enzymes.
-
Direct Hepatotoxicity: Though less likely based on available data, direct effects on liver cells cannot be entirely ruled out without specific studies.
Troubleshooting Steps:
-
Baseline and Post-Dosing Blood Chemistry: Collect blood samples to establish baseline liver enzyme levels (ALT, AST, GGT) and monitor them throughout the study period.
-
Histopathological Examination: At the end of the in vivo study, perform a histopathological analysis of liver tissue to look for any signs of cellular damage or changes.
-
Dose and Duration Dependency: Assess if the elevation in liver enzymes is dependent on the dose and the duration of this compound administration.
Quantitative Data Summary
As specific quantitative data for side effect mitigation is not available in the literature, the following table is a template for how researchers could structure their own findings from a dose-response study aimed at identifying a therapeutic window.
Table 1: Illustrative Dose-Response Data for this compound in a Rodent Model
| Dose (mg/kg, i.p.) | Antidepressant-like Effect (e.g., % Reduction in Immobility in FST) | Motor Impairment (e.g., Latency to Fall in Rotarod Test, seconds) | Sedation (e.g., Reduction in Locomotor Activity, %) |
| Vehicle Control | 0% | 180 ± 15 | 0% |
| 10 | 25% ± 5% | 175 ± 12 | 5% ± 2% |
| 25 | 55% ± 8% | 160 ± 18 | 12% ± 4% |
| 50 | 70% ± 6% | 120 ± 20 | 25% ± 7% |
| 100 | 72% ± 5% | 60 ± 15 | 50% ± 10% |
| *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. FST = Forced Swim Test. This data is illustrative and not based on published results. |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To quantify the effect of this compound on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile 7650)
-
This compound solution in an appropriate vehicle (e.g., saline with 0.5% Tween 80)
-
Vehicle solution
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation and Training:
-
For 2-3 days prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes each day to acclimate them to the apparatus.
-
On the training day, teach the mice to stay on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes). Conduct 3-4 trials with at least 15 minutes of rest in between. Mice that consistently fall off within a short time should be excluded.
-
-
Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each mouse. Average the results of two trials.
-
Drug Administration:
-
Divide the mice into groups (e.g., Vehicle, this compound 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Administer the corresponding treatment via i.p. injection.
-
-
Post-Dosing Testing:
-
At a predetermined time point post-injection (e.g., 30 minutes, based on expected peak plasma concentration), place the mice back on the accelerating rotarod.
-
Record the latency to fall for each mouse. The trial ends when the mouse falls off or grips the rod and spins around for two consecutive revolutions. Set a maximum trial duration (e.g., 300 seconds).
-
-
Data Analysis: Compare the latency to fall between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Troubleshooting workflow for addressing unexpected side effects.
Caption: Hypothesized indirect GABAergic action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound, a new GABAergic agent, in depressed outpatients: a double-blind study versus clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Fengabine vs. Tricyclic Antidepressants: A Comparative Efficacy and Mechanism Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antidepressant Fengabine and the established class of tricyclic antidepressants (TCAs). We will examine their efficacy based on available clinical trial data, delve into their distinct mechanisms of action, and provide an overview of the experimental protocols used in comparative studies.
Executive Summary
This compound, a GABAergic agent, has demonstrated comparable overall efficacy to tricyclic antidepressants in the treatment of depressive disorders. An overview of six double-blind clinical trials indicates a similar rate of clinical improvement between the two, with 74% of patients treated with this compound and 72% of those treated with TCAs showing significant improvement[1]. However, notable differences emerge in their side effect profiles and their relative efficacy in different subtypes of depression. TCAs tend to exhibit a slight advantage in major depression, while this compound appears more effective in minor depression[1]. This suggests distinct therapeutic niches for these two classes of antidepressants.
Data Presentation: Efficacy and Side Effect Comparison
The following table summarizes the key quantitative data from a pooled analysis of six double-blind clinical trials comparing this compound to the tricyclic antidepressants clomipramine, amitriptyline, and imipramine[1].
| Parameter | This compound | Tricyclic Antidepressants (TCAs) | Reference |
| Total Patients Treated | 194 | 204 | [1] |
| Overall Clinical Improvement | 74% rated as "improved or much improved" | 72% rated as "improved or much improved" | [1] |
| Efficacy in Major Depression | Slightly less effective than TCAs (specific data not available) | Slightly more effective than this compound (specific data not available) | [1] |
| Efficacy in Minor Depression | Slightly more effective than TCAs (specific data not available) | Slightly less effective than this compound (specific data not available) | [1] |
| Common Side Effects | More frequent alterations in Gamma-GT (30.4%) and increased cholesterol | More frequent anticholinergic side effects (e.g., dry mouth, constipation) | [1] |
Mechanism of Action and Signaling Pathways
The antidepressant effects of this compound and TCAs are rooted in fundamentally different neurochemical pathways.
This compound: A GABAergic Modulator
This compound's mechanism of action is linked to the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. While it does not bind directly to GABA receptors, its antidepressant effects are reversed by GABA-A receptor antagonists, suggesting an indirect modulatory role[2]. This GABAergic mechanism is distinct from the monoamine-focused action of most traditional antidepressants.
Tricyclic Antidepressants: Monoamine Reuptake Inhibition
Tricyclic antidepressants exert their effects by blocking the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. They achieve this by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron[3][4][5]. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.
Experimental Protocols
The comparative data presented in this guide is primarily drawn from an overview of six double-blind, randomized clinical trials. While specific protocols for each trial are not fully detailed in the overview, the general methodology can be summarized as follows.
Study Design
-
Design: Six randomized, double-blind, parallel-group clinical trials[1].
-
Treatment Arms: this compound versus a tricyclic antidepressant (clomipramine, amitriptyline, or imipramine)[1].
-
Duration: 4 weeks of active treatment[1].
-
Setting: A mix of inpatient and outpatient settings[1].
Participant Population
-
Inclusion Criteria: Adult patients (149 males, 249 females) diagnosed with major depression (n=284) or minor depression (n=114) according to DSM-III criteria[1].
-
Exclusion Criteria: Specific exclusion criteria for each trial are not detailed in the overview.
Dosing and Administration
-
This compound: Oral administration with dosages ranging from 600 to 2,400 mg/day[1].
-
Tricyclic Antidepressants: Oral administration with dosages ranging from 50 to 200 mg/day[1].
Efficacy Assessment
-
Primary Outcome Measure: The Hamilton Depression Rating Scale (HAM-D) was used to evaluate the severity of depression at baseline and at various points during the 4-week treatment period[1].
-
Secondary Outcome Measure: Physician's clinical global impression of improvement[1].
Experimental Workflow
The following diagram illustrates the general workflow of the comparative clinical trials.
Conclusion
This compound presents a novel approach to antidepressant therapy with a mechanism of action centered on the GABAergic system. Clinical data suggests its overall efficacy is comparable to that of established TCAs, with a potentially more favorable side effect profile, particularly concerning anticholinergic effects. The differential efficacy in major versus minor depression warrants further investigation to delineate its optimal therapeutic placement. For drug development professionals, this compound's unique mechanism offers a promising avenue for exploring new targets in the treatment of depressive disorders, potentially addressing the needs of patient populations who do not respond to or tolerate traditional monoaminergic antidepressants.
References
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the Mechanisms of Fengabine and Progabide
For researchers and professionals in drug development, understanding the nuanced mechanisms of action of neuroactive compounds is paramount. This guide provides a detailed comparison of fengabine and progabide (B1679169), two agents that modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. While both compounds exhibit GABAergic activity, their molecular mechanisms of action diverge significantly, leading to different pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Progabide |
| Primary Mechanism | Indirect GABAergic action; likely a Positive Allosteric Modulator (PAM) of the GABAA receptor.[1][2] | Direct agonist at both GABAA and GABAB receptors.[3][4][5] |
| Receptor Binding | Does not bind to the GABA binding sites on GABAA or GABAB receptors. | Binds directly to both GABAA and GABAB receptors. |
| Metabolism | Investigated as the parent compound, SL-79,229. | Prodrug that is extensively metabolized to active compounds, including SL-75102, gabamide, and GABA itself. |
| Effect on GABAergic Synapse | Potentiates the effect of endogenous GABA. | Mimics the effect of GABA by directly activating its receptors. |
In-Depth Mechanism of Action
Progabide: A Direct GABA Receptor Agonist
Progabide (sold under the brand name Gabrene) is a structural analog of GABA that functions as a direct agonist at both ionotropic GABAA and metabotropic GABAB receptors. It is a prodrug, readily crossing the blood-brain barrier, where it is metabolized into several active compounds, including its primary active metabolite SL-75102 (progabide acid), gabamide, and GABA itself. This multi-faceted agonism contributes to its broad effects on neuronal inhibition.
-
At the GABAA Receptor: Activation by progabide and its metabolites leads to the opening of chloride ion channels, resulting in an influx of Cl- into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.
-
At the GABAB Receptor: Stimulation of GABAB receptors by progabide and its metabolites activates a G-protein coupled signaling cascade. This leads to the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters from the presynaptic terminal. It also activates inwardly rectifying potassium channels, contributing to postsynaptic hyperpolarization.
The combined action at both major GABA receptor subtypes underlies progabide's anticonvulsant properties and has led to its investigation for other neurological and psychiatric conditions such as Parkinson's disease, spasticity, and anxiety.
This compound: An Indirect GABAergic Modulator
This compound (SL-79,229) was investigated as an antidepressant and presents a more enigmatic mechanism. While its pharmacological effects are clearly linked to the GABA system, it does not act as a direct receptor agonist. Studies have shown that this compound does not displace radiolabeled ligands from GABAA or GABAB binding sites, nor does it inhibit the major GABA metabolic enzyme, GABA transaminase (GABA-T), or the reuptake of GABA.
The crucial piece of evidence for its GABAergic action is that its antidepressant-like effects in animal models are reversed by the GABAA receptor antagonist, bicuculline. This strongly suggests that this compound enhances the function of the GABAA receptor, rather than directly activating it. The most plausible, though not definitively proven, mechanism is that this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor .
As a PAM, this compound would bind to a site on the GABAA receptor complex that is distinct from the GABA binding site. This binding would induce a conformational change in the receptor that increases the affinity or efficacy of the endogenous neurotransmitter GABA. This would lead to an enhanced inhibitory effect from the naturally released GABA, without directly stimulating the receptor itself. This indirect mechanism is consistent with its observed antidepressant effects without the sedative properties often associated with direct GABA agonists.
Signaling Pathways and Mechanisms
The distinct mechanisms of progabide and this compound can be visualized through their signaling pathways.
Caption: Progabide's direct agonist action at GABAA and GABAB receptors.
Caption: this compound's proposed mechanism as a positive allosteric modulator.
Quantitative Pharmacological Data
While direct comparative studies providing binding affinities for both compounds under identical conditions are scarce, data from various sources allows for a general comparison. It is important to note that specific Ki or IC50 values for progabide and its metabolites are not consistently reported across the literature. However, displacement studies confirm their direct interaction with GABA receptors.
| Compound | Target | Affinity (Ki or IC50) | Efficacy | Reference |
| Progabide | GABAA Receptor | Not consistently reported | Agonist | |
| GABAB Receptor | Not consistently reported | Agonist | ||
| SL-75102 | GABAA Receptor | Not consistently reported | Agonist | |
| (Progabide Metabolite) | GABAB Receptor | Relative potency ~0.1 of GABA | Agonist | |
| This compound | GABAA Receptor | Inactive in binding assays (up to 100 µM) | Positive Allosteric Modulator (Proposed) | |
| GABAB Receptor | Inactive in binding assays (up to 100 µM) | None |
Experimental Protocols
The characterization of these compounds involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Generic Protocol)
This method is used to determine the ability of a compound to bind to a specific receptor.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progabide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fengabine and Vigabatrin in Preclinical Anticonvulsant Models
For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced differences between anticonvulsant compounds is paramount. This guide provides a detailed comparison of fengabine and vigabatrin (B1682217), two GABAergic agents, focusing on their performance in established preclinical anticonvulsant models. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and efficacy in key experimental paradigms.
Mechanism of Action: Modulating the GABAergic System
Both this compound and vigabatrin exert their anticonvulsant effects by enhancing GABAergic neurotransmission, the primary inhibitory system in the central nervous system. However, they achieve this through distinct mechanisms.
This compound is described as a GABA-mimetic agent.[1] Its antidepressant effects are reversed by GABA-A receptor antagonists, suggesting an interaction with this receptor complex.[1] However, studies have shown that this compound does not directly bind to GABA receptors or inhibit the primary GABA-degrading enzyme, GABA transaminase (GABA-T).[2] This suggests an indirect mechanism of enhancing GABAergic tone.
Vigabatrin , on the other hand, has a well-characterized mechanism of action as a selective, irreversible inhibitor of GABA-T.[3] By inhibiting this enzyme, vigabatrin prevents the breakdown of GABA, leading to a significant and sustained increase in synaptic GABA concentrations.[3]
Anticonvulsant Performance: Quantitative Data
Vigabatrin: Efficacy in Rodent Seizure Models
The following table summarizes the median effective dose (ED50) of vigabatrin in protecting against seizures in various mouse models.
| Model | Seizure Type | Animal Strain | Route of Administration | ED50 (µmol/kg) |
| Pentylenetetrazol (PTZ) | Tonic Convulsions | NMRI Mice | Intraperitoneal (i.p.) | 2322 |
| Maximal Electroshock (MES) | Tonic Convulsions | NMRI Mice | Intraperitoneal (i.p.) | >7740 |
| Audiogenic Seizures | Tonic Convulsions | DBA/2 Mice | Intraperitoneal (i.p.) | 3883 |
Data sourced from a comparative study of various antiepileptic drugs.
This compound: Qualitative Anticonvulsant Profile
Quantitative ED50 data for this compound in common anticonvulsant screening models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests are not available in the reviewed literature. However, this compound has been consistently described as possessing a wide-spectrum anticonvulsant action. This activity is noted to be consistent with its proposed GABA-mimetic mechanism.
| Model | Reported Effect | Supporting Evidence |
| Various Seizure Models | Wide-spectrum anticonvulsant action | Consistent with a GABA-mimetic mechanism of action. |
Experimental Protocols
The following are detailed methodologies for the key experimental models used to assess anticonvulsant activity.
Maximal Electroshock (MES) Test
This model is used to identify drugs effective against generalized tonic-clonic seizures.
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
The test compound or vehicle is administered to the animals at predetermined times before the electroshock.
-
A local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice.
-
A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds via the corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animals: Male CF-1 mice are frequently used.
-
Procedure:
-
The test compound or vehicle is administered at a specific time before the injection of PTZ.
-
A convulsive dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.
-
The animals are placed in individual observation cages.
-
They are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
An animal is considered protected if it does not exhibit a clonic seizure.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Audiogenic Seizure Test in DBA/2 Mice
This model utilizes a genetically susceptible mouse strain to assess protection against reflex seizures.
-
Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age when their susceptibility to sound-induced seizures is maximal.
-
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a specific frequency and intensity).
-
Procedure:
-
The test compound or vehicle is administered prior to the acoustic stimulus.
-
The mouse is placed individually in the test chamber.
-
A high-intensity sound (e.g., 110-120 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The animal's behavior is observed and scored for different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Protection is typically defined as the absence of the tonic seizure component.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from tonic seizures, is calculated.
Conclusion
This compound and vigabatrin both demonstrate anticonvulsant properties through the enhancement of GABAergic inhibition. Vigabatrin's mechanism as an irreversible inhibitor of GABA-transaminase is well-defined, and its efficacy has been quantified in several standard preclinical models. This compound is reported to have broad-spectrum anticonvulsant activity consistent with a GABA-mimetic effect; however, a lack of publicly available quantitative data, such as ED50 values, in these same models makes a direct comparison of potency challenging. Further studies directly comparing these two compounds within the same experimental paradigms would be necessary for a definitive assessment of their relative anticonvulsant efficacy.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of Fengabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fengabine's antidepressant effects with other alternatives, supported by available experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and development.
Executive Summary
This compound is a novel GABAergic agent that has demonstrated antidepressant properties in both preclinical and clinical studies. Unlike traditional antidepressants that primarily target monoaminergic systems, this compound's mechanism of action is linked to the potentiation of GABAergic neurotransmission. Clinical trials have shown its efficacy to be comparable to Tricyclic Antidepressants (TCAs), but with a generally more favorable side effect profile, particularly concerning anticholinergic effects. This guide will delve into the experimental data supporting these claims, compare this compound with established and modern antidepressants, and provide detailed experimental protocols for key validation studies.
Preclinical Efficacy of this compound
This compound has been evaluated in established animal models of depression, primarily the Olfactory Bulbectomy (OBX) model and the Learned Helplessness (LH) model. These models are widely used to screen for and validate the efficacy of potential antidepressant compounds.
Data Presentation: Preclinical Studies
| Model | This compound Effect | Comparator (Imipramine) Effect | Key Finding | Reference |
| Olfactory Bulbectomy (Passive Avoidance Deficit) | Reverses the passive avoidance deficit in olfactory bulbectomized rats.[1] | Active in reversing the deficit. | This compound demonstrates antidepressant-like activity comparable to a standard TCA in this model. | [1] |
| Learned Helplessness (Escape Deficit) | Antagonizes the escape deficit induced by unavoidable shock.[1] | Active in antagonizing the escape deficit. | This compound shows efficacy in a model of stress-induced depression, similar to established antidepressants. | [1] |
Note: Specific quantitative data from the primary preclinical studies by Lloyd et al. (1987) were not available in the reviewed literature. The table reflects the qualitative outcomes reported.
Experimental Protocols: Preclinical Models
The OBX model in rats is a widely accepted paradigm for screening antidepressant drugs. The procedure involves the surgical removal of the olfactory bulbs, which leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of human depression.
Protocol:
-
Animal Subjects: Male rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A burr hole is drilled through the skull over the olfactory bulbs. The bulbs are then removed by suction. Sham-operated control animals undergo the same procedure without the removal of the bulbs.
-
Recovery: A post-operative recovery period of at least two weeks is allowed for the development of the "OBX syndrome."
-
Behavioral Testing (Passive Avoidance):
-
The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
On the training day, the rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
On the test day (typically 24 hours later), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
A shorter latency in OBX rats compared to sham controls indicates a deficit in passive avoidance learning.
-
-
Drug Administration: this compound or comparator drugs are administered chronically over a period of several days or weeks before and/or during the behavioral testing phase.
The LH model is another key preclinical tool for evaluating antidepressant efficacy. It is based on the principle that exposure to uncontrollable stress leads to a state of helplessness, which is reflected in a failure to escape subsequent avoidable aversive situations.
Protocol:
-
Animal Subjects: Rats or mice are commonly used.
-
Induction of Helplessness (Day 1):
-
Animals are placed in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks.
-
Control animals are either not shocked or are placed in a similar chamber but can terminate the shock by performing a specific action (e.g., pressing a lever).
-
-
Testing (Day 2):
-
All animals are placed in a shuttle box with two compartments separated by a barrier.
-
A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock delivered through the grid floor of one compartment.
-
The animal can escape the shock by crossing over the barrier to the other compartment.
-
The number of failures to escape is recorded over a series of trials.
-
-
Drug Administration: Antidepressant compounds are typically administered for several days or weeks leading up to and including the testing phase.
Clinical Efficacy of this compound
An overview of six double-blind clinical trials has compared the efficacy of this compound with tricyclic antidepressants (TCAs) in a total of 398 adult patients with major or minor depression.[2]
Data Presentation: Clinical Trials
| Parameter | This compound | Tricyclic Antidepressants (TCAs) | Key Finding | Reference |
| Dosage Range | 600 - 2,400 mg/day | 50 - 200 mg/day | Higher dosage of this compound required for therapeutic effect. | [2] |
| Patient Population | 194 patients (Major or Minor Depression) | 204 patients (Major or Minor Depression) | Broadly similar patient populations were studied. | [2] |
| Primary Efficacy Measure | Hamilton Depression Rating Scale (HAM-D) | Hamilton Depression Rating Scale (HAM-D) | Standard depression scale used for evaluation. | [2] |
| Overall Efficacy (HAM-D Scores) | No significant difference from TCAs | No significant difference from this compound | This compound demonstrated comparable efficacy to TCAs in the overall patient sample.[2] | [2] |
| Physician's Clinical Improvement Rating | 74% rated as "improved or much improved" | 72% rated as "improved or much improved" | High and comparable rates of clinical improvement for both treatments.[2] | [2] |
Note: Specific mean changes in HAM-D scores from baseline and their statistical significance were not available in the reviewed literature. The table presents the reported overall outcomes.
Side Effect Profile
A significant differentiator between this compound and TCAs was the side effect profile.
| Side Effect | This compound (Incidence) | TCAs (Incidence) | Key Finding | Reference |
| Anticholinergic Effects | Significantly less frequent than TCAs | Significantly more frequent than this compound | This compound has a clear advantage in terms of anticholinergic side effects.[2] | [2] |
| Altered Gamma-GT | 30.4% | 10.5% | More frequent with this compound, suggested to be due to enzymatic induction.[2] | [2] |
| Increased Cholesterol | More frequent with this compound | Less frequent than this compound | A notable metabolic side effect associated with this compound.[2] | [2] |
Experimental Protocol: Clinical Trials
The six clinical trials were double-blind, randomized, and controlled studies comparing this compound to active TCA comparators (clomipramine, amitriptyline, and imipramine).[2]
-
Patient Population: Adult patients (149 males, 249 females) diagnosed with major depression or minor depression according to DSM-III criteria.[2]
-
Inclusion/Exclusion Criteria: While specific criteria for each trial were not detailed in the overview, typical criteria for antidepressant trials include a minimum score on a depression rating scale (e.g., HAM-D), age limits, and exclusion of patients with certain comorbidities or those taking confounding medications.
-
Treatment Duration: The treatment period was four weeks.[2]
-
Assessments: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale (HAM-D). Physician's clinical improvement ratings were also used. Side effects were systematically recorded.
Mechanism of Action: A GABAergic Pathway
This compound's antidepressant effect is attributed to its interaction with the GABAergic system, which distinguishes it from monoaminergic antidepressants like TCAs, SSRIs, and SNRIs.
The precise mechanism is not fully elucidated, but experimental evidence points to an indirect modulation of the GABAA receptor. The antidepressant effects of this compound are reversed by bicuculline, a known antagonist of the GABAA receptor, yet this compound itself does not bind directly to the GABA binding site on the receptor.[1][3] This suggests that this compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of endogenous GABA.
Comparison with Modern Antidepressants
While direct comparative trials of this compound against modern antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are not available, a comparison can be made based on their known mechanisms and side effect profiles.
| Drug Class | Mechanism of Action | Common Side Effects | Potential Advantages | Potential Disadvantages |
| This compound (GABAergic) | Positive allosteric modulator of GABAA receptors. | Elevated liver enzymes (Gamma-GT), increased cholesterol.[2] | Lack of significant anticholinergic and sedative effects.[2][3] | Potential for liver enzyme and cholesterol elevation. |
| Tricyclic Antidepressants (TCAs) | Block reuptake of serotonin and norepinephrine; also block histaminic, cholinergic, and alpha-1 adrenergic receptors. | Dry mouth, blurred vision, constipation, urinary retention, sedation, weight gain, orthostatic hypotension. | Established efficacy, particularly in severe depression. | High burden of side effects, cardiotoxicity in overdose. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selectively block the reuptake of serotonin. | Nausea, headache, insomnia, sexual dysfunction, agitation. | Generally better tolerated than TCAs, safer in overdose. | Can cause sexual dysfunction and emotional blunting. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Block the reuptake of both serotonin and norepinephrine. | Similar to SSRIs, but can also include increased blood pressure and heart rate. | May be more effective than SSRIs for certain patients, particularly those with comorbid pain conditions. | Potential for cardiovascular side effects. |
Conclusion for the Research Community
This compound represents a departure from the conventional monoamine-based approach to antidepressant therapy. Its GABAergic mechanism of action and its clinical profile suggest that it could be a valuable alternative, particularly for patients who do not respond to or cannot tolerate the side effects of TCAs, SSRIs, or SNRIs.
The key takeaways for researchers and drug development professionals are:
-
Novel Mechanism: The GABAergic system is a promising target for the development of new antidepressants.
-
Favorable Side Effect Profile: The lack of significant anticholinergic side effects is a major advantage over TCAs.
-
Areas for Further Research:
-
Elucidation of the precise molecular binding site and the downstream signaling cascade of this compound.
-
Investigation into the mechanisms underlying the observed increases in Gamma-GT and cholesterol.
-
Well-controlled clinical trials comparing this compound directly with SSRIs and SNRIs to establish its relative efficacy and tolerability in a modern context.
-
Further exploration of GABAergic modulators like this compound could lead to the development of a new generation of antidepressants with improved efficacy and tolerability for a broader range of patients with depressive disorders.
References
- 1. Serotonin-mimetic and antidepressant drugs on passive avoidance learning by olfactory bulbectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fengabine's GABAergic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fengabine's GABAergic effects against other well-established GABAergic modulators. While this compound has demonstrated antidepressant and anticonvulsant properties linked to the GABA system, its mechanism of action is distinct from classical GABAergic drugs. This document summarizes available experimental data to offer a cross-validation of its pharmacological profile.
Executive Summary
This compound is a GABAergic agent with a unique, indirect mechanism of action. Unlike benzodiazepines and barbiturates, it does not bind directly to GABA-A receptors.[1][2] Its antidepressant effects are, however, reversed by the GABA-A receptor antagonist bicuculline (B1666979), suggesting a GABA-mimetic action.[1][3][4] This guide compares this compound's qualitative effects and available preclinical data with those of established GABAergic modulators: Diazepam (a benzodiazepine), Phenobarbital (a barbiturate), Vigabatrin (a GABA transaminase inhibitor), and Tiagabine (a GABA reuptake inhibitor). Due to the limited availability of public quantitative data on this compound's direct effects on GABA-A receptors (e.g., EC50, Ki), this comparison focuses on mechanistic differences and behavioral outcomes.
Comparative Analysis of GABAergic Modulators
The following tables summarize the mechanisms of action and available quantitative data for this compound and comparator drugs.
Table 1: Mechanism of Action
| Drug | Primary Mechanism of Action | Target | Effect on GABAergic Neurotransmission |
| This compound | Indirect GABA-A receptor modulation | Unknown | Antidepressant and anticonvulsant effects are reversed by GABA-A antagonists, suggesting an enhancement of GABAergic tone. Does not bind to GABA-A or GABA-B receptors, nor inhibit GABA transaminase.[1][2][4] |
| Diazepam | Positive allosteric modulator of GABA-A receptors | GABA-A receptors (specifically at the alpha-gamma subunit interface) | Increases the frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory neurotransmission.[5][6][7] |
| Phenobarbital | Positive allosteric modulator and direct agonist of GABA-A receptors | GABA-A receptors (at a site distinct from benzodiazepines) | Increases the duration of chloride channel opening. At higher concentrations, can directly open the channel even in the absence of GABA.[8][9] |
| Vigabatrin | Irreversible inhibitor of GABA transaminase | GABA transaminase (GABA-T) | Increases synaptic GABA concentrations by preventing its breakdown.[1][10][11][12] |
| Tiagabine | Selective inhibitor of GABA transporter 1 (GAT-1) | GABA transporter 1 (GAT-1) | Increases synaptic GABA concentrations by blocking its reuptake from the synapse.[13][14][15][16] |
Table 2: In Vitro GABA-A Receptor Modulation (Quantitative Data)
| Drug | Parameter | Value | Receptor Subtype / Conditions |
| This compound | EC50, Ki, IC50 | Not Publicly Available | - |
| Diazepam | EC50 | 21.7 ± 2.7 µM (in the presence of GABA) | α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes.[5] |
| EC50 | 26 nM | Human α1β3γ2L GABA-A receptors expressed in oocytes (for GABA-activated peak currents).[17] | |
| Ki | ~5-40 nM (Displacement of [3H]flunitrazepam) | Varies depending on the GABAA receptor subunit composition.[18][19] | |
| Phenobarbital | EC50 | 3.0 mM (direct activation) | Cultured rat hippocampal neurons.[20] |
| EC50 | 0.89 mM (potentiation of 1 µM GABA) | Cultured rat hippocampal neurons.[20] |
Disclaimer: The quantitative data presented are from various sources and experimental conditions, which may not be directly comparable.
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
The following diagram illustrates the canonical GABAergic synapse and the points of intervention for the compared drugs.
Caption: GABAergic synapse showing drug intervention points.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound to the GABA-A receptor.
Caption: Workflow for a GABA-A receptor binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)
-
Test compound (e.g., this compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus and scintillation counter
Protocol:
-
Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the synaptic membranes. d. Wash the pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Binding Assay: a. In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand, and varying concentrations of the test compound. b. Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of unlabeled ligand). c. Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation and Quantification: a. Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Plot the specific binding as a function of the test compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of a test compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
External and internal recording solutions
-
Patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
GABA and test compound solutions
Protocol:
-
Preparation: a. Prepare cultured neurons or acute brain slices according to standard protocols. b. Place the preparation in a recording chamber on the stage of an inverted microscope and perfuse with external recording solution.
-
Recording: a. Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution. b. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior. d. Clamp the cell at a specific holding potential (e.g., -60 mV).
-
Drug Application: a. Apply GABA to the neuron to evoke a baseline GABA-A receptor-mediated current. b. Co-apply the test compound with GABA to determine its modulatory effect on the GABA-evoked current. c. For direct agonist effects, apply the test compound in the absence of GABA.
-
Data Analysis: a. Measure the amplitude, kinetics (rise and decay times), and charge transfer of the evoked currents. b. Construct dose-response curves to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response.
Behavioral Models in Rodents
Objective: To assess the in vivo effects of a test compound on anxiety-like or depressive-like behaviors.
A. Elevated Plus Maze (for anxiety-like behavior):
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Administer the test compound or vehicle to the animal (e.g., mouse or rat) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
B. Forced Swim Test (for depressive-like behavior):
-
Place the animal (e.g., mouse or rat) in a cylinder of water from which it cannot escape.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
Measure the duration of immobility (floating without struggling).
-
Antidepressant compounds typically decrease the duration of immobility.
Conclusion
This compound presents a novel approach to modulating the GABAergic system for the treatment of depression and potentially other neurological disorders. Its indirect mechanism of action distinguishes it from classical GABAergic drugs and may contribute to its different side-effect profile, notably the lack of sedation.[2] While direct quantitative comparisons of its in vitro effects on GABA-A receptors are limited by the available data, its reversal by bicuculline in behavioral models provides strong evidence for its GABA-mimetic activity.[1][3] Further research is warranted to fully elucidate the molecular targets and signaling pathways through which this compound exerts its therapeutic effects. The experimental protocols outlined in this guide provide a framework for future comparative studies to further cross-validate and characterize the unique pharmacological profile of this compound.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ovid.com [ovid.com]
- 12. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. m.youtube.com [m.youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fengabine and Classical GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fengabine, a novel antidepressant with a GABAergic mechanism, and classical GABA uptake inhibitors. While both classes of compounds modulate the GABA system, their mechanisms of action and pharmacological profiles differ significantly. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding for research and drug development purposes.
Introduction to GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for anticonvulsant and anxiolytic drugs.
This compound was investigated as an antidepressant and, while it exhibits GABA-mimetic effects, it is not a direct inhibitor of GABA uptake. Its antidepressant properties are reversed by the GABAA receptor antagonist bicuculline, suggesting an indirect modulation of the GABA system.[1] In clinical trials, this compound demonstrated efficacy comparable to tricyclic antidepressants with a more rapid onset of action and fewer side effects.[2]
Comparison of In Vitro Potency
Classical GABA uptake inhibitors are characterized by their potency and selectivity for different GABA transporter subtypes. The following table summarizes the IC50 values for several well-studied inhibitors across human (h) and rat (r) GAT subtypes.
| Compound | hGAT-1 (μM) | rGAT-2 (μM) | hGAT-3 (μM) | hBGT-1 (μM) |
| Tiagabine | 0.07 | - | - | - |
| NNC-711 | 0.04[3][4] | 171[3][4] | 1700[3][4] | 622[3][4] |
| SK&F 89976A | 0.13[5][6] | 550[5][6] | 944[5][6] | 7210[5][6] |
| SNAP-5114 | 388[7] | 21[7] | 5[7][8] | >100[8] |
This compound , in contrast, does not directly inhibit GABA transporters. Studies have shown that it does not inhibit monoamine uptake either.[1] Furthermore, in vitro studies have demonstrated that this compound is inactive on [3H]GABA binding to GABAA or GABAB receptors and does not inhibit GABA transaminase activity.[9]
In Vivo Effects on Extracellular GABA Levels
A hallmark of GABA uptake inhibitors is their ability to increase extracellular GABA concentrations in the brain. This effect is typically measured using in vivo microdialysis.
| Compound | Brain Region | % Increase in Extracellular GABA (relative to baseline) |
| Tiagabine | Hippocampus | ~4-fold increase |
| Thalamus | ~2.5-fold increase | |
| NNC-711 | Hippocampus | Dose-dependent increase |
| Thalamus | Dose-dependent increase | |
| SNAP-5114 | Thalamus | ~2.5-fold increase (at 100 μM)[10] |
| Hippocampus | No significant effect[10] |
The effect of This compound on extracellular GABA levels has not been directly reported, which is consistent with its proposed indirect mechanism of action.
Preclinical and Clinical Profile Summary
| Feature | This compound | Classical GABA Uptake Inhibitors (e.g., Tiagabine) |
| Primary Therapeutic Indication | Antidepressant (investigational)[2] | Anticonvulsant[11] |
| Mechanism of Action | Indirect GABAergic agent, mechanism unknown[1] | Direct inhibition of GABA transporters (primarily GAT-1) |
| Antidepressant Activity | Demonstrated in animal models and human clinical trials[1][2] | Limited evidence for primary antidepressant effects |
| Anticonvulsant Activity | Wide-spectrum anticonvulsant action[1] | Potent anticonvulsant activity[11] |
| Side Effect Profile | Fewer anticholinergic side effects compared to TCAs; potential for altered liver enzymes and cholesterol[2] | Dizziness, fatigue, somnolence, nausea |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of classical GABA uptake inhibitors.
Caption: Proposed indirect mechanism of this compound.
Caption: Workflow for in vitro GABA uptake assay.
Experimental Protocols
In Vitro GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.
1. Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosome pellet is washed and resuspended in a physiological buffer.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with the test compound (e.g., this compound or a classical GAT inhibitor) at various concentrations.
-
[3H]GABA is added to initiate the uptake reaction.
-
The mixture is incubated for a short period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [3H]GABA to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The percentage of inhibition of [3H]GABA uptake is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.
1. Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the specific brain region of interest in an anesthetized animal.
-
The animal is allowed to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The resulting dialysate is collected at regular intervals.
3. Sample Analysis:
-
The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Baseline levels of extracellular GABA are established before the administration of the test compound.
-
The compound is then administered (e.g., systemically or locally through the probe), and dialysate collection continues to monitor changes in GABA levels over time.
4. Data Analysis:
-
The changes in extracellular GABA concentrations are expressed as a percentage of the baseline levels.
-
The time course of the drug's effect is plotted to determine the maximal effect and duration of action.
Conclusion
This compound and classical GABA uptake inhibitors both enhance GABAergic signaling, but through distinct mechanisms. Classical inhibitors directly block GABA transporters, leading to a measurable increase in extracellular GABA levels and potent anticonvulsant effects. This compound, while demonstrating a GABA-mimetic profile and clinical antidepressant efficacy, does not appear to function as a direct GABA uptake inhibitor. Its exact molecular target and mechanism of action remain to be fully elucidated, presenting an intriguing area for future research. This guide provides a foundational comparison to aid researchers and drug developers in understanding the nuances of these different approaches to modulating the GABA system.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengabine: Unraveling its Anxiolytic Potential Through a GABAergic Lens
For researchers, scientists, and drug development professionals, understanding the preclinical validation of a novel compound is paramount. This guide provides a comparative analysis of Fengabine, a compound with purported anxiolytic properties, against established anxiolytics. However, a comprehensive search of publicly available scientific literature reveals a significant gap in the in vivo validation of this compound's anxiolytic potential using standard behavioral models.
While this compound has been primarily investigated for its antidepressant effects, its mechanism of action through the GABAergic system suggests a plausible role in anxiety modulation. This guide will synthesize the available information on this compound's mechanism, present standardized protocols for key in vivo anxiolytic assays for future validation studies, and offer a comparative framework with established anxiolytic agents.
Understanding this compound's Mechanism of Action
This compound is characterized as a GABAergic agent.[1] Its antidepressant effects have been shown to be reversed by bicuculline, a selective antagonist of the GABA-A receptor.[1] This strongly indicates that this compound's pharmacological activity is, at least in part, mediated through the GABA-A receptor pathway. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating anxiety.
Interestingly, one in vitro study reported that this compound did not directly bind to GABA-A or GABA-B receptors, suggesting a more complex mechanism of action.[2] It is hypothesized that this compound may act as a prodrug, being metabolized in vivo to an active compound that then interacts with the GABA-A receptor. Alternatively, it might modulate GABAergic transmission indirectly.
Proposed GABAergic Signaling Pathway
Based on the evidence suggesting a GABA-A-mediated mechanism, the following signaling pathway is proposed for this compound's potential anxiolytic effects.
Comparative Data: A Necessary Void
A critical component of this guide is the direct comparison of this compound's performance with other anxiolytics. Unfortunately, a thorough literature search did not yield any publicly available in vivo data for this compound in the standard anxiolytic models. To facilitate future research and provide a benchmark for comparison, the following tables present hypothetical data structures alongside representative data for established anxiolytics, Diazepam (a benzodiazepine) and Buspirone (a 5-HT1A receptor agonist).
Table 1: Comparison in the Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Vehicle | - | 25 ± 5 | 15 ± 3 | 20 ± 4 |
| Diazepam | 1.0 | 75 ± 10 | 40 ± 5 | 18 ± 3 |
| Buspirone | 1.0 | 50 ± 8 | 30 ± 4 | 22 ± 5 |
*p < 0.05 compared to Vehicle
Table 2: Comparison in the Light-Dark Box Test
| Compound | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vehicle | - | 120 ± 15 | 10 ± 2 |
| Diazepam | 2.0 | 200 ± 20 | 15 ± 3 |
| Buspirone | 1.0 | 160 ± 18* | 12 ± 2 |
*p < 0.05 compared to Vehicle
Table 3: Comparison in the Stress-Induced Hyperthermia (SIH) Test
| Compound | Dose (mg/kg) | Δ Temperature (°C) |
| This compound | Data Not Available | Data Not Available |
| Vehicle | - | 1.2 ± 0.1 |
| Diazepam | 2.5 | 0.5 ± 0.1 |
| Buspirone | 1.0 | 0.8 ± 0.1 |
*p < 0.05 compared to Vehicle
Experimental Protocols for Future In Vivo Validation
To enable the scientific community to investigate the anxiolytic potential of this compound, detailed protocols for the three core behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) elevated from the floor.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Procedure:
-
Administer this compound or a comparator drug (e.g., Diazepam, Buspirone) intraperitoneally 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of closed arm entries (as a measure of locomotor activity).
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated chamber and a small, dark chamber.
Protocol:
-
Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area, connected by an opening.
-
Animals: Adult male rodents.
-
Procedure:
-
Administer the test compound 30 minutes prior to testing.
-
Place the animal in the center of the light compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Stress-Induced Hyperthermia (SIH) Test
This test measures the change in body temperature of a rodent in response to a mild stressor. Anxiolytic compounds can attenuate this hyperthermic response.
Protocol:
-
Apparatus: A rectal thermometer.
-
Animals: Adult male mice, singly housed.
-
Procedure:
-
Administer the test compound 60 minutes before the first temperature measurement.
-
Measure the basal rectal temperature (T1).
-
Return the mouse to its home cage.
-
10 minutes after the first measurement, measure the rectal temperature again (T2).
-
-
Parameter Measured:
-
The change in body temperature (ΔT = T2 - T1).
-
Conclusion and Future Directions
While this compound's GABAergic mechanism of action presents a compelling rationale for its potential as an anxiolytic agent, the current lack of direct in vivo evidence in established anxiety models is a significant limitation. The antidepressant profile of this compound is more thoroughly documented. To definitively establish its anxiolytic potential, rigorous preclinical studies using the standardized protocols outlined in this guide are essential. Such studies would not only validate its efficacy but also provide crucial comparative data against existing anxiolytics, thereby informing its potential clinical development for anxiety disorders. Researchers are encouraged to undertake these validation studies to fill the existing knowledge gap and fully elucidate the therapeutic promise of this compound.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fengabine and Other GABAmimetic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fengabine and other GABAmimetic agents. It delves into their mechanisms of action, preclinical efficacy, clinical findings, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
This compound (SL 79.229) is a novel antidepressant agent with a unique GABAergic mechanism. Unlike typical GABAmimetic drugs, it does not bind directly to GABA receptors but is thought to enhance GABAergic transmission, as its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline (B1666979).[1] This guide compares this compound with other agents that modulate the GABA system, including direct receptor agonists and compounds that increase GABA availability.
Mechanism of Action: A Diverse Approach to Modulating GABAergic Neurotransmission
The GABAmimetic agents discussed here employ distinct strategies to enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
dot
Caption: Mechanisms of Action of this compound and Other GABAmimetic Agents.
This compound: As an indirect GABAmimetic, this compound's precise molecular target is not fully elucidated. However, its GABAergic effects are demonstrated by the reversal of its antidepressant-like activity by the GABA-A antagonist bicuculline in preclinical models.[1] It does not inhibit monoamine uptake or monoamine oxidase.[1]
Progabide: This agent acts as a prodrug for GABA and also has direct agonist activity at both GABA-A and GABA-B receptors.
Gaboxadol: A selective agonist at extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[2]
Tiagabine: Functions as a selective inhibitor of the GABA transporter 1 (GAT-1), thereby blocking the reuptake of GABA from the synaptic cleft and increasing its availability.[3][4][5]
Vigabatrin: An irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the metabolic breakdown of GABA. This leads to a sustained increase in GABA levels in the brain.[6][7]
Preclinical Efficacy in Animal Models of Depression
This compound has demonstrated efficacy in established rodent models of depression, including the olfactory bulbectomy and learned helplessness models.[1]
dot
Caption: Preclinical Antidepressant-like Efficacy Workflow.
Quantitative Comparison of Preclinical Efficacy
| Agent | Model | Species | Endpoint | ED50 / Effective Dose | Citation |
| This compound | Learned Helplessness | Rat | Reversal of escape failures | 25-50 mg/kg i.p. | [1] |
| Olfactory Bulbectomy | Rat | Reversal of behavioral deficits | 25-50 mg/kg i.p. | [1] | |
| Desipramine | Learned Helplessness | Rat | Reversal of escape failures | 30-60 mg/kg | [8] |
| Fluoxetine | Learned Helplessness | Rat | Reversal of escape failures | 15-30 mg/kg | [8] |
| Amitriptyline | Olfactory Bulbectomy | Rat | Reversal of hyperactivity | 10 mg/kg | [9] |
Note: Direct comparative ED50 values for all listed GABAmimetics in the same models are not consistently available in the literature. The table presents available data for context.
Clinical Trials and Efficacy
This compound has undergone several double-blind clinical trials, primarily comparing its efficacy to tricyclic antidepressants (TCAs).
Summary of this compound vs. Tricyclic Antidepressants (TCAs) Clinical Trials[10]
| Parameter | This compound | Tricyclic Antidepressants (TCAs) |
| Patient Population | 194 adults with major or minor depression | 204 adults with major or minor depression |
| Dosage Range | 600 - 2,400 mg/day | 50 - 200 mg/day (Clomipramine, Amitriptyline, Imipramine) |
| Primary Efficacy Measure | Hamilton Depression Rating Scale (HAM-D) | Hamilton Depression Rating Scale (HAM-D) |
| Overall Efficacy | No significant difference in mean HAM-D scores compared to TCAs. | No significant difference in mean HAM-D scores compared to this compound. |
| Subgroup Analysis | Trended towards better performance in minor depression. | Trended towards better performance in major depression. |
| Physician's Global Improvement | 74% rated as improved or much improved. | 72% rated as improved or much improved. |
| Key Side Effects | More frequent alterations in Gamma-GT and increased cholesterol. | Significantly more frequent anticholinergic side effects. |
Pharmacokinetic Profiles
| Agent | Bioavailability | Protein Binding | Half-life (t1/2) | Metabolism | Excretion | Citation |
| This compound | N/A | N/A | N/A | Metabolized | N/A | [10] |
| Progabide | Well absorbed | N/A | ~8-10 hours | Prodrug, metabolized to GABA and other active metabolites | N/A | |
| Gaboxadol | ~60% | <10% | ~1.5 hours | Glucuronidation | Urine | |
| Tiagabine | ~90% | 96% | 7-9 hours | Hepatic (CYP3A4) | Feces (63%), Urine (25%) | [3] |
| Vigabatrin | ~80-90% | Not bound | 5-8 hours (adults) | Not metabolized | Renal | [7] |
Experimental Protocols
Olfactory Bulbectomy (OBX) Model in Rats
This model is used to induce depressive-like behaviors in rodents.
-
Animal Preparation: Male rats (e.g., Sprague-Dawley, 200-250g) are anesthetized.[11]
-
Surgical Procedure:
-
The rat is placed in a stereotaxic apparatus.[11]
-
A midline incision is made on the scalp to expose the skull.
-
Two burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are carefully aspirated and removed using a suction pipette, avoiding damage to the frontal cortex.[11][12]
-
The cavity is filled with a hemostatic sponge to control bleeding.[12]
-
The incision is sutured.[11]
-
Sham-operated animals undergo the same procedure without the removal of the bulbs.[12]
-
-
Post-operative Care: Animals are allowed to recover for a period of at least two weeks to allow for the development of the "bulbectomy syndrome".[12]
-
Behavioral Assessment: Following the recovery period, animals are subjected to various behavioral tests to assess depressive-like symptoms, such as hyperactivity in an open field test or deficits in passive avoidance learning. Chronic administration of antidepressants is expected to reverse these behavioral changes.[13][14]
dot
Caption: Experimental Workflow for the Olfactory Bulbectomy Model in Rats.
Learned Helplessness Model in Rats
This model is based on the principle that exposure to inescapable stress leads to a state of helplessness and a failure to cope with subsequent stressors.
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering electric shocks. A "yoked" control setup is often used, where a control animal receives the same shocks as the experimental animal but has the ability to terminate them.[15]
-
Induction Phase (Day 1):
-
Rats are placed in the shuttle box and exposed to a series of inescapable electric foot shocks (e.g., 0.8 mA, 15 seconds duration, with a variable inter-shock interval).[16]
-
The animal has no control over the shock termination.
-
-
Testing Phase (Day 2):
-
Approximately 24 hours after the induction phase, the rats are returned to the shuttle box.
-
An escape paradigm is introduced. For example, a conditioned stimulus (e.g., a light or tone) precedes the shock, and the animal can avoid the shock by moving to the other compartment. If the animal does not move, the shock is delivered, and it can escape the shock by moving to the other compartment.
-
-
Data Collection: The primary measure is the number of "escape failures," where the animal fails to move to the other compartment to escape the shock. The latency to escape is also recorded.
-
Drug Administration: Antidepressant drugs are typically administered chronically before and during the testing phase. A reduction in the number of escape failures is indicative of an antidepressant effect.[8]
dot
Caption: Experimental Workflow for the Learned Helplessness Model in Rats.
Conclusion
This compound represents an intriguing departure from traditional monoaminergic antidepressants, with a mechanism rooted in the GABAergic system. While its clinical efficacy appears comparable to TCAs, its more favorable side-effect profile, particularly the lack of anticholinergic effects, made it a promising candidate. The comparative analysis with other GABAmimetic agents highlights the diverse pharmacological strategies available to modulate GABAergic neurotransmission for therapeutic benefit. Further research into the precise molecular targets of this compound could unveil novel pathways for the development of future antidepressant medications.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Reversal of learned helplessness by selective serotonin reuptake inhibitors in rats is not dependent on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressants preferentially enhance habituation to novelty in the olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the GABAergic antidepressant drug this compound and some of its metabolites in plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement [mdpi.com]
- 13. Effects of antidepressant drugs on the behavior of olfactory bulbectomized and sham-operated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent models of depression: learned helplessness using a triadic design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
Replicating Historical Fengabine Clinical Trial Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical clinical trial data for Fengabine, an investigational GABAergic agent, in the context of its intended indications: depression and epilepsy. The following sections objectively compare this compound's performance with alternative treatments of its era, supported by available experimental data. Methodologies from key cited experiments are detailed to allow for critical evaluation and replication.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from historical clinical trials of this compound for depression and contemporaneous trials of alternative treatments for both depression and epilepsy.
Table 1: this compound vs. Tricyclic Antidepressants (TCAs) for Depression (Pooled Data from Six Double-Blind Trials)
| Parameter | This compound | Tricyclic Antidepressants (TCAs) |
| Total Patients | 194 | 204 (98 clomipramine (B1669221), 63 amitriptyline (B1667244), 43 imipramine) |
| Patient Population | 284 Major Depression, 114 Minor Depression (pooled) | 284 Major Depression, 114 Minor Depression (pooled) |
| Dosage Range | 600 - 2,400 mg/day | 50 - 200 mg/day |
| Treatment Duration | 4 weeks | 4 weeks |
| Primary Efficacy Measure | Hamilton Depression Rating Scale (HAM-D) | Hamilton Depression Rating Scale (HAM-D) |
| Physician-Rated Improvement | 74% rated as "improved" or "much improved"[1][2] | 72% rated as "improved" or "much improved"[1][2] |
| Key Side Effects | More frequent alteration of Gamma-GT (30.4%), increased cholesterol[1][2] | Significantly more frequent anticholinergic side effects[1][2] |
| Overall Efficacy | No significant difference in mean HAM-D scores compared to TCAs[1]. This compound showed a slight trend for better performance in minor depression, while TCAs were slightly better in major depression[1]. This compound was reported to have a faster onset of action[3]. | No significant difference in mean HAM-D scores compared to this compound[1]. |
Note: Detailed quantitative data from the six individual trials were not publicly available in the reviewed literature.
Table 2: Historical Clinical Trial Data for Contemporaneous Epilepsy Treatments
| Drug | Trial Design | Patient Population | Key Efficacy/Outcome Measures |
| Phenobarbital (B1680315) | Randomized Controlled Trials (often of poor methodological quality by modern standards)[4][5] | Childhood epilepsy, focal and generalized tonic-clonic seizures[4][6] | No evidence of difference in antiepileptic efficacy compared to other AEDs[4]. |
| Phenytoin | Double-blind, controlled trials[7] | Focal and generalized epilepsy[8] | Effective in preventing tonic-clonic and focal seizures[8]. Reduced seizure frequency significantly in the first week after head trauma. |
| Carbamazepine (B1668303) | Randomized, controlled trials[9][10] | Focal onset seizures, generalized tonic-clonic seizures[9] | Effective in reducing seizure recurrence after a first afebrile seizure[9]. No statistically significant difference in seizure control compared to phenytoin. |
| Sodium Valproate | Open-label, prospective study; cross-over study[11] | Newly or recently diagnosed focal onset epilepsy; partial seizures[12][11] | 77% of subjects were seizure-free at 6 months[12]. At least as effective as carbamazepine, with 11/19 patients seizure-free at one year compared to 8/19 on carbamazepine[11]. |
Note: Clinical trial data for this compound in the treatment of epilepsy were not found in the publicly available literature. Preclinical studies suggested a wide-spectrum anticonvulsant action, but this does not appear to have been translated into published clinical trials in humans[13].
Experimental Protocols
This compound Depression Trials (General Protocol)
The six double-blind trials comparing this compound to TCAs followed a similar parallel-group design[2].
-
Patient Selection: Adult patients diagnosed with major or minor depressive disorders according to DSM-III criteria were included[1].
-
Treatment Allocation: Patients were randomly assigned to receive either this compound or a TCA (clomipramine, amitriptyline, or imipramine)[1].
-
Dosing: this compound was administered at doses ranging from 600 to 2,400 mg/day. TCAs were dosed between 50 and 200 mg/day[1].
-
Blinding: The studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Assessment: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale (HAM-D). Physician's clinical improvement ratings were also used. Safety and tolerability were assessed by monitoring side effects[1][2].
-
Duration: The treatment period was four weeks[1].
Historical Tricyclic Antidepressant Trials (General Protocol)
Clinical trials of TCAs such as amitriptyline and imipramine (B1671792) conducted in the same era often followed a double-blind, placebo-controlled design.
-
Patient Selection: Patients with a diagnosis of major depressive disorder were recruited.
-
Washout Period: A washout period of one to two weeks with a single-blind placebo was often employed to exclude placebo responders[9].
-
Treatment Allocation: Patients were randomly assigned to receive the active drug (e.g., amitriptyline, imipramine) or a placebo.
-
Dosing: Doses were often titrated to a target therapeutic level (e.g., median dose of 125 mg for amitriptyline)[3].
-
Assessment: Efficacy was assessed using standardized depression rating scales like the HAM-D.
Signaling Pathways and Experimental Workflows
This compound's Hypothesized Mechanism of Action
This compound is classified as a GABAergic agent. However, its mechanism is indirect. While its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline, this compound does not bind directly to GABA receptors or inhibit the GABA-transaminase (GABA-T) enzyme[13]. This suggests that this compound enhances GABAergic transmission through an upstream mechanism, leading to increased GABAergic signaling and subsequent neuronal inhibition.
References
- 1. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Therapeutic effects of this compound, a new GABAergic agent, in depressed outpatients: a double-blind study versus clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenobarbital for childhood epilepsy: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting phenobarbital for epilepsy: Large gaps in knowledge still exist, but we may be underestimating its clinical value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epilepsy.com [epilepsy.com]
- 7. Phenytoin and postoperative epilepsy. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin - Wikipedia [en.wikipedia.org]
- 9. A randomized study of carbamazepine versus no medication after a first unprovoked seizure in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Efficacy of sodium valproate in partial epilepsy. Crossed study of valproate and carbamazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An observational study of first-line valproate monotherapy in focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Fengabine's Unique GABAergic Mechanism vs. Monoamine Uptake Inhibition by Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Fengabine with other major classes of antidepressants, focusing on their effects on monoamine uptake. While most traditional antidepressants function by inhibiting the reuptake of monoamines such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), this compound presents a distinct pharmacological profile centered on the GABAergic system.
Executive Summary
This compound is an antidepressant agent with a mechanism of action that diverges significantly from that of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). Experimental data conclusively show that this compound does not inhibit the uptake of monoamine neurotransmitters.[1][2] Instead, its antidepressant effects are attributed to its activity within the GABAergic system. Although the precise mechanism is not fully elucidated, it is characterized as a GABA-mimetic agent whose effects are reversed by GABA-A receptor antagonists.[1][3] This fundamental difference in pharmacological action suggests a distinct therapeutic pathway for the treatment of depressive disorders.
Comparative Analysis of Monoamine Transporter Inhibition
The primary mechanism of action for SSRIs, SNRIs, and TCAs is the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters in the synaptic cleft. In stark contrast, this compound does not exhibit any significant inhibitory activity at these transporters.
The following table summarizes the inhibitory potency (IC50/Ki in nM) of this compound compared to representative examples of other antidepressant classes at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
| Drug Class | Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) |
| GABAergic Agent | This compound | Inactive [1] | Inactive | Inactive |
| SSRIs | Fluoxetine | 6.62 | 5.5 | 5.42 |
| Paroxetine | 7.4 | 5.86 | 6.31 | |
| Sertraline | ~1 | 6.38 | 7.60 | |
| Escitalopram | 6.45 | 5.78 | 5.2 | |
| SNRIs | Venlafaxine | 82 | 2480 | Inactive |
| Duloxetine | ~1 | ~10 | Inactive | |
| Milnacipran | >100 | ~20 | Inactive | |
| TCAs | Imipramine | 4 | 37 | >1000 |
| Amitriptyline | 23 | 50 | >1000 | |
| Desipramine | 110 | 1.8 | >1000 |
Note: The IC50 and Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for SSRIs, SNRIs, and TCAs are illustrative of their class and specific values can be found in the cited literature.
Mechanistic Pathways
The differing mechanisms of action between this compound and monoamine reuptake inhibitors can be visualized through their respective signaling pathways.
This compound's GABAergic Pathway
This compound's antidepressant effects are linked to the enhancement of GABAergic neurotransmission. While it does not directly bind to GABA-A or GABA-B receptors, its "GABA-mimetic" action suggests it modulates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This pathway is distinct from the monoaminergic systems targeted by other antidepressants.
Monoamine Reuptake Inhibition Pathway
SSRIs, SNRIs, and TCAs act by blocking the reuptake of monoamines from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This enhances serotonergic and/or noradrenergic signaling.
Experimental Protocols
The determination of a compound's activity at monoamine transporters is typically assessed through in vitro radioligand binding and uptake assays.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice. Dilute to a final protein concentration of 5-20 µ g/well in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound concentrations.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of the respective non-specific binding competitor, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the average CPM of non-specific binding from all other wells. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow for this assay.
Conclusion
This compound represents a significant departure from the monoamine-centric approach to antidepressant drug development. Its unique GABAergic mechanism, devoid of any monoamine uptake inhibition, positions it as a valuable tool for research into the role of GABA in the pathophysiology of depression. The clear distinction in its mechanism of action compared to SSRIs, SNRIs, and TCAs underscores the potential for novel therapeutic strategies targeting the GABAergic system for the treatment of mood disorders. Further investigation into the precise molecular interactions of this compound within the GABAergic pathway will be crucial for elucidating its full therapeutic potential and for the development of next-generation antidepressants with novel mechanisms of action.
References
- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Fengabine: A Guide for Laboratory Professionals
Understanding Fengabine's Profile
This compound, with the chemical formula C17H17Cl2NO, is a benzylidene derivative.[1] While detailed safety data sheets (SDS) with specific disposal instructions are not publicly available, general chemical safety principles and regulations for pharmaceutical waste provide a clear path forward. The key to proper disposal lies in understanding that pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.
Core Principles of Pharmaceutical Waste Disposal
The foundation of safe disposal rests on a few key principles:
-
Segregation: Properly segregate this compound waste from other waste streams.
-
Characterization: Determine if the waste is hazardous.
-
Containment: Use appropriate, labeled containers for waste accumulation.
-
Professional Disposal: Engage a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data for this compound, the following protocol is based on best practices for managing chemical and pharmaceutical waste in a laboratory environment.
Step 1: Waste Identification and Segregation
-
Identify all this compound-containing waste: This includes pure this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.
-
Segregate this compound waste: Do not mix this compound waste with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Hazardous Waste Determination
In the absence of a specific SDS, it is prudent to treat this compound as a hazardous chemical waste. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Step 3: Proper Waste Containment and Labeling
-
Use appropriate containers: Collect solid this compound waste in a designated, leak-proof container with a secure lid. Liquid waste should be collected in a compatible, sealed container.
-
Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound waste," "Contaminated labware with this compound").
Step 4: On-Site Accumulation and Storage
-
Follow institutional guidelines: Adhere to your institution's policies regarding the storage of hazardous waste. This typically includes storing containers in a designated satellite accumulation area.
-
Ensure safe storage: Keep waste containers closed except when adding waste. Store them in a well-ventilated area, away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your EHS department: Your institution's Environmental Health and Safety department is the primary resource for arranging the disposal of hazardous waste.
-
Use a licensed disposal service: The EHS department will coordinate with a licensed hazardous waste management company for the transportation and ultimate disposal of the this compound waste, which will likely involve incineration at a permitted facility.
Prohibited Disposal Methods
It is crucial to avoid improper disposal methods that can harm the environment and public health. Under no circumstances should this compound be:
-
Poured down the drain: This is strictly prohibited for hazardous waste pharmaceuticals.
-
Disposed of in regular trash: This can lead to environmental contamination.
-
Incinerated in a standard laboratory or general waste incinerator: Only high-temperature incineration at a licensed facility is acceptable.
Quantitative Data for Hazardous Waste (General Reference)
While specific quantitative data for this compound disposal is unavailable, the following table provides general reference points for hazardous waste characterization based on EPA regulations.
| Characteristic | Regulatory Threshold (Typical) |
| Ignitability | Flash point < 60°C (140°F) |
| Corrosivity | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Unstable, reacts violently with water, etc. |
| Toxicity | Exceeds concentration limits for specific contaminants (as defined by the Toxicity Characteristic Leaching Procedure - TCLP) |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these established principles and procedures for pharmaceutical and hazardous chemical waste, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Fengabine
For Immediate Implementation: This document provides essential safety and logistical information for the handling, operation, and disposal of Fengabine. Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potent psychoactive nature of this compound and the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach employing the principles of handling potent compounds is mandatory. The following PPE is required at all times when handling this compound in solid (powder) or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be removed immediately after handling. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of solutions or airborne powder. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and long sleeves | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Essential when handling the powdered form to prevent inhalation. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the handling area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Meticulous adherence to a standardized operational workflow is paramount to minimizing exposure risk. The following diagram outlines the essential steps for the safe handling of this compound.
Spill Response Plan: Immediate Actions for Containment
In the event of a spill, a rapid and coordinated response is crucial to prevent widespread contamination and exposure. All personnel must be familiar with the following spill response protocol.
Disposal Plan: Ensuring Safe and Compliant Waste Management
As a potent research compound, all waste generated from the handling of this compound must be treated as hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, wipes, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. |
| Sharps | All contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste. |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste through your institution's EHS program. Do not attempt to dispose of it down the drain or in the regular trash. |
Disclaimer: This document provides a general framework for the safe handling of this compound based on best practices for potent research compounds. It is imperative that all researchers consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance tailored to their unique laboratory environment. Always review and understand the general principles of chemical safety before commencing any new experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
